3-(Pentafluorosulfanyl)benzoic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFDIYXSRGLRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381322 | |
| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833-96-5 | |
| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid from Nitro-Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathway for producing 3-(pentafluorosulfanyl)benzoic acid from its corresponding nitro-derivative, 3-nitro-(pentafluorosulfanyl)benzene. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high stability. This guide outlines the multi-step synthesis, providing detailed experimental protocols for each key transformation, and summarizes quantitative data to aid in research and development.
The synthesis of this compound from its nitro precursor is a multi-step process that involves the sequential transformation of functional groups on the aromatic ring. The overall synthetic pathway is illustrated below.[1]
Experimental Protocols
The following sections provide detailed experimental procedures for each step in the synthesis of this compound.
Step 1: Reduction of 3-Nitro-(pentafluorosulfanyl)benzene to 3-(Pentafluorosulfanyl)aniline
The initial step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the Béchamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid.[2][3]
References
An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(pentafluorosulfanyl)benzoic acid. It includes quantitative data, detailed experimental methodologies for its synthesis and property determination, and logical diagrams to illustrate key concepts and workflows. The unique characteristics imparted by the pentafluorosulfanyl (SF₅) group make this compound a subject of significant interest in medicinal chemistry and materials science.
Introduction to this compound
This compound is an aromatic organic compound distinguished by the presence of a pentafluorosulfanyl (SF₅) group. The SF₅ group is considered a "super-trifluoromethyl group" because it possesses even greater electronegativity and lipophilicity than the more common trifluoromethyl (CF₃) group. This powerful electron-withdrawing nature significantly influences the molecule's electronic environment, acidity, and overall physicochemical profile.[1] These properties make SF₅-substituted molecules, including this compound, highly valuable for designing novel pharmaceuticals and advanced materials with enhanced stability, bioavailability, and specific binding characteristics.[2][3]
Core Physicochemical Properties
The known physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been determined experimentally, others, such as the LogP value, are based on computational predictions.
| Property | Value | Reference |
| CAS Number | 833-96-5 | [1][4] |
| Molecular Formula | C₇H₅F₅O₂S | [4][5][6] |
| Molecular Weight | 248.17 g/mol | [1][4][6] |
| Appearance | White powder | [4] |
| Melting Point | 159-160 °C | [4] |
| Predicted XlogP / LogP | 4.04 - 5.4 | [6][7] |
| Storage Temperature | 2-8 °C | [4] |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 1 | [6] |
| Rotatable Bonds | 2 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.
A high-yield, multi-step synthesis for this compound has been reported, starting from 1-nitro-3-(pentafluorosulfanyl)benzene.[8][9] The general workflow involves the reduction of the nitro group, conversion to a bromo-intermediate, formation of a benzaldehyde, and subsequent oxidation to the final carboxylic acid.
Step-by-Step Methodology: [9]
-
Reduction of Nitro Group: The starting material, 1-nitro-3-(pentafluorosulfanyl)benzene, is reduced to 3-(pentafluorosulfanyl)aniline. This is typically achieved using iron powder (Fe) and hydrochloric acid (HCl) in ethanol (EtOH), resulting in high yields (e.g., 89%).[1][9]
-
Conversion to Bromo-Derivative (Sandmeyer Reaction): The resulting aniline is converted to 1-bromo-3-(pentafluorosulfanyl)benzene. The aniline is first treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to form a diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) in HBr to yield the bromo-derivative, often with yields around 78%.[1]
-
Formation of Benzaldehyde: The bromo-derivative is converted to 3-(pentafluorosulfanyl)benzaldehyde. This can be achieved by cooling an ethereal solution of the bromo-compound to -78°C, followed by dropwise addition of n-butyllithium (n-BuLi) to perform a lithium-halogen exchange. 1-Formylpiperidine is then added, and the mixture is stirred to form the aldehyde.[9]
-
Oxidation to Carboxylic Acid: The final step is the oxidation of 3-(pentafluorosulfanyl)benzaldehyde to this compound. This oxidation can be performed using various oxidizing agents, with high yields reported (e.g., 98%).[9]
Potentiometric Titration Methodology: [10][11]
-
Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated combined pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH), free from carbonate, is added stepwise using a precision burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[10]
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Predicted values for this compound are high, suggesting significant lipophilicity.[6][7] The Shake-Flask method is the traditional and most widely accepted experimental protocol for its determination.
Shake-Flask Methodology (OECD Guideline 107): [12][13]
-
Phase Preparation: n-Octanol and water (or a suitable buffer, typically at a pH where the acid is in its neutral form) are pre-saturated with each other by mixing and allowing them to separate.
-
Dissolution: A small, accurately weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A known volume of the second phase is added to the first. The mixture is then shaken vigorously in a separatory funnel at a constant temperature until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway, a general experimental workflow, and a key logical relationship for this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for pKa determination by potentiometric titration.
Caption: Influence of the SF₅ group on the acidity of the benzoic acid.
References
- 1. This compound | 833-96-5 | Benchchem [benchchem.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 4. This compound CAS#: 833-96-5 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - this compound (C7H5F5O2S) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
The Enduring Stability of Pentafluorosulfanyl Benzoic Acid: A Technical Guide for Researchers
For Immediate Release
[City, State] – In the landscape of pharmaceutical and materials science, the quest for molecular scaffolds with exceptional stability is paramount. The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, bestowing remarkable thermal and chemical resilience to parent molecules. This in-depth technical guide delves into the stability profile of pentafluorosulfanyl benzoic acid, a building block of significant interest for drug development and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core stability characteristics of this compound.
The pentafluorosulfanyl group is renowned for its high electronegativity and steric bulk, which effectively shield the aromatic ring and the carboxylic acid functional group from degradation.[1] This inherent stability is a critical attribute in the design of novel therapeutics and functional materials, promising extended shelf-life and robustness under diverse environmental conditions.
Thermal Stability Profile
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pentafluorosulfanyl benzoic acid is not extensively available in peer-reviewed literature, the general thermal stability of aryl-SF5 compounds is well-established. The strong sulfur-fluorine bonds within the SF5 group contribute to its high resistance to thermal decomposition.[1] Studies on related aromatic SF5 compounds indicate that they are significantly more thermally stable than their trifluoromethyl (CF3) analogs.
For context, unsubstituted benzoic acid exhibits thermal decomposition at temperatures between 475°C and 499°C.[2] It is anticipated that the presence of the highly stable SF5 group would further elevate the decomposition temperature of the benzoic acid scaffold.
Table 1: General Thermal Stability Characteristics of Aryl-SF5 Compounds
| Property | Observation | Source |
| Decomposition | Aryl-SF5 compounds exhibit high thermal stability, often exceeding that of analogous CF3-substituted compounds. | [1] |
| S-F Bonds | The inherent strength of the sulfur-fluorine bonds contributes significantly to the overall thermal robustness of the molecule. | [1] |
Chemical Stability Profile
The chemical stability of the pentafluorosulfanyl group on aromatic rings is one of its most defining features. It is remarkably resistant to a wide array of chemical reagents and conditions, a property that is highly desirable in the development of pharmaceuticals that must endure the diverse chemical environments of the human body.
Recent studies have shown that under specific conditions, the SF5-aromatic scaffold can undergo degradation. For instance, certain microorganisms have been shown to biodegrade SF5-substituted aromatic compounds, leading to the release of fluoride ions.[3] Furthermore, the direct photolytic fate of aromatic SF5 compounds has been investigated, revealing that the SF5 group can degrade upon exposure to actinic radiation, with half-lives on the order of hours.[4]
Table 2: Chemical Stability of Aryl-SF5 Compounds under Various Conditions
| Condition | Stability | Notes | Source |
| Oxidizing Agents | High | Generally resistant to common oxidizing agents. | [1] |
| Reducing Agents | High | Generally resistant to common reducing agents. | [1] |
| Strong Acids | High | Stable in strongly acidic environments. | [1] |
| Strong Bases | High | Stable in strongly basic environments. | [1] |
| Photolysis | Moderate | Can undergo degradation upon exposure to UV radiation. | [4] |
| Biodegradation | Low | Susceptible to degradation by certain microorganisms. | [3] |
Experimental Protocols for Stability Assessment
To rigorously characterize the stability of pentafluorosulfanyl benzoic acid, a series of standardized experimental protocols should be employed. These protocols, based on international guidelines for pharmaceutical stability testing, will yield the quantitative data necessary for regulatory submissions and for a comprehensive understanding of the compound's behavior.
Thermal Stability Testing
A fundamental assessment of thermal stability is achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the X-ray Crystal Structure of 3-(Pentafluorosulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the X-ray crystal structure of 3-(pentafluorosulfanyl)benzoic acid (3-SF5-C6H4-COOH). It includes detailed crystallographic data, experimental protocols for synthesis and structure determination, and an exploration of the potential biological relevance of this compound, making it a valuable resource for researchers in medicinal chemistry and materials science.
Introduction
The pentafluorosulfanyl (SF5) group has garnered significant interest in the fields of medicinal chemistry and materials science due to its unique electronic properties.[1] Often considered a "super-trifluoromethyl" group, the SF5 moiety is highly electronegative, chemically stable, and lipophilic, making it an attractive substituent for modulating the physicochemical and biological properties of organic molecules. This compound is a key building block for the synthesis of more complex molecules bearing the SF5 group. Understanding its solid-state structure through X-ray crystallography provides crucial insights into its molecular geometry, intermolecular interactions, and potential for incorporation into larger, biologically active scaffolds or functional materials. This guide presents a detailed analysis of the X-ray crystal structure of this compound, supplemented with experimental procedures and in silico predictions of its biological activity.
Crystallographic Data
The single-crystal X-ray diffraction data for this compound provides a precise three-dimensional model of its atomic arrangement. The key crystallographic parameters are summarized in the tables below. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 627133.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C7H5F5O2S |
| Formula Weight | 248.17 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| Unit Cell Dimensions | |
| a | 8.723(2) Å |
| b | 9.682(2) Å |
| c | 11.641(3) Å |
| α | 90° |
| β | 111.44(2)° |
| γ | 90° |
| Volume | 915.1(4) ų |
| Z | 4 |
| Calculated Density | 1.794 Mg/m³ |
| Absorption Coefficient | 0.410 mm⁻¹ |
| F(000) | 492 |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
| S(1)-C(1) | 1.804(2) |
| S(1)-F(1) (axial) | 1.587(3) |
| S(1)-F(eq) (average) | 1.561(4) |
| C(7)-O(1) | 1.311(3) |
| C(7)-O(2) | 1.215(3) |
Table 3: Selected Bond Angles (°) and Torsion Angles (°)
| Angle | Value (°) |
| F(axial)-S(1)-F(eq) (average) | 87.6(3) |
| F(eq)-S(1)-F(eq) | 90.9(3) |
| O(2)-C(7)-O(1) | 122.3(2) |
| O(2)-C(7)-C(3) | 121.2(2) |
| O(1)-C(7)-C(3) | 116.5(2) |
| Torsion Angle | Value (°) |
| C(2)-C(1)-S(1)-F(1) | -89.5(2) |
| C(6)-C(1)-S(1)-F(1) | 91.1(2) |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process starting from 1-nitro-3-(pentafluorosulfanyl)benzene, as outlined in the diagram below.[2]
Detailed Synthesis Steps: [3]
-
Reduction of 1-Nitro-3-(pentafluorosulfanyl)benzene: The nitro compound is reduced to the corresponding aniline using iron powder in the presence of hydrochloric acid in ethanol. The reaction mixture is refluxed, and after workup, 3-(pentafluorosulfanyl)aniline is obtained.
-
Bromination of 3-(Pentafluorosulfanyl)aniline: The aniline is converted to the bromide via a Sandmeyer-type reaction using t-butyl nitrite and copper(II) bromide in acetonitrile.
-
Formylation of 1-Bromo-3-(pentafluorosulfanyl)benzene: The bromo derivative is treated with n-butyllithium at low temperature, followed by the addition of 1-formylpiperidine to yield 3-(pentafluorosulfanyl)benzaldehyde.
-
Oxidation of 3-(Pentafluorosulfanyl)benzaldehyde: The final step involves the oxidation of the aldehyde to the carboxylic acid using silver(I) oxide under basic conditions to afford this compound.
Single-Crystal X-ray Diffraction
High-quality single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. The following protocol is a general representation of the steps involved in the data collection and structure refinement.
Protocol:
-
Crystal Selection and Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoprotectant.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to the desired temperature (e.g., 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The crystal structure is solved using direct methods, which utilize statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This yields an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Validation and Analysis: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final crystallographic data is then prepared in the Crystallographic Information File (CIF) format.
In Silico Biological Activity Profile
To aid in the exploration of the potential utility of this compound in drug discovery, in silico predictions of its biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were performed.
Predicted Biological Targets
Using the SwissTargetPrediction server, a similarity-based tool, potential protein targets for this compound were predicted. The predictions are based on the principle that similar molecules are likely to bind to similar protein targets. The top predicted target classes include enzymes, particularly oxidoreductases and hydrolases, as well as G-protein coupled receptors. This suggests that derivatives of this compound may have applications in modulating the activity of these protein families.
Predicted ADMET Properties
The ADMET properties of this compound were predicted using the admetSAR web server. A summary of key predicted properties is presented in Table 4.
Table 4: Predicted ADMET Properties
| Property | Prediction |
| Absorption | |
| Human Intestinal Absorption | High |
| Caco-2 Permeability | Low |
| Distribution | |
| Blood-Brain Barrier Penetration | Yes |
| P-glycoprotein Substrate | No |
| Metabolism | |
| CYP2D6 Substrate | No |
| CYP3A4 Substrate | No |
| CYP1A2 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| Excretion | |
| Renal Organic Cation Transporter | Non-inhibitor |
| Toxicity | |
| AMES Toxicity | Non-toxic |
| Carcinogenicity | Non-carcinogen |
| hERG Inhibition | Low risk |
These in silico predictions suggest that this compound has the potential for good intestinal absorption and can cross the blood-brain barrier. The predicted inhibition of key cytochrome P450 enzymes (CYP1A2 and CYP2C9) is an important consideration for potential drug-drug interactions. The overall low toxicity profile is favorable for a drug discovery starting point.
Conclusion
This technical guide has provided a detailed overview of the X-ray crystal structure of this compound, a key building block in modern medicinal and materials chemistry. The comprehensive crystallographic data, coupled with detailed experimental protocols for its synthesis and structure determination, offer a solid foundation for researchers working with this compound. Furthermore, the in silico predictions of its biological targets and ADMET properties highlight its potential as a scaffold for the development of novel therapeutics. The unique properties of the pentafluorosulfanyl group, combined with the structural and predictive data presented herein, underscore the importance of this compound as a valuable tool for the design of next-generation functional molecules.
References
A Technical Guide to 3-(Pentafluorosulfanyl)benzoic Acid Building Blocks for Chemical Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 3-(pentafluorosulfanyl)benzoic acid and its derivatives, which are of significant interest in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF5) group, often considered a "super-trifluoromethyl" group, make it a valuable bioisostere for designing novel therapeutic agents and functional materials.[1][2][3] This guide details commercially available building blocks, their synthesis, and key experimental data to support researchers in utilizing these valuable compounds.
Commercial Availability
A number of chemical suppliers offer this compound and related building blocks. The availability of these reagents is crucial for advancing research in SF5 chemistry.[4] Below is a summary of some commercial suppliers and their offerings.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Benchchem | This compound | 833-96-5 | C7H5F5O2S | 248.17 | - | For research use only.[5] |
| ChemScene | 3-(Pentafluoro-lambda6-sulfanyl)benzoic acid | 833-96-5 | C7H5F5O2S | 248.17 | ≥98% | - |
| Enamine | A variety of SF5-containing building blocks | - | - | - | - | Offers a diverse library of SF5-substituted compounds for drug discovery.[3] |
| HANGZHOU LEAP CHEM CO., LTD. | 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | - | C7H5F5O2S | 248.17 | - | Also supplies a wide range of other chemical intermediates.[6] |
Physicochemical Properties and Characterization Data
The strong electron-withdrawing nature of the SF5 group significantly influences the physicochemical properties of the parent molecule.[1][7] Key data for this compound are summarized below.
| Property | Value | Reference |
| Melting Point | 153-155 °C | [7] |
| ¹H NMR (CD3COCD3; δ, ppm; J, Hz) | 8.26, 8.21 and 8.06, 7.99 (AA'BB' pattern, 4H, Ph); 11.05 (1H, COOH) | [7] |
| ¹³C NMR (CD3COCD3; δ, ppm; J, Hz) | 157.5 (qt, ²JCF 17.1, C(1)-SF5); 127.3 (qt, ³JCF 6.3, C(2) and C(6)); 130.4(C(3) and C(5)); 139.2 (C(4)–CHO), 191.3 (CHO) | [7] |
| ¹⁹F NMR (CD3COCD3; δ, ppm; J, Hz) | 61.1 ppm (d, ²JFF 151, 4F), 81.9 (quintet, 1F) | [7] |
| IR (ν, KBr film, cm⁻¹) | 1601 (m, C=C Ph), 845 (vs, SF5); 1712 (vs, C=O) | [7] |
| Mass Spec (EI+, 70 eV, m/z, rel. ab.) | 232 ([M]+, 75%); 231 ([M–H]+, 100%); 213 ([M–F]+, 8%); 203 ([M–CHO]+, 15%); 105 ([M–SF5]+, 20%); 95 ([C6H4F]+, 65%) | [7] |
Synthetic Protocol
A high-yield synthesis of this compound has been reported, starting from the corresponding nitro-derivative.[7][8][9] The overall synthetic workflow is depicted below, followed by a detailed experimental protocol for each step.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 3-(Pentafluorosulfanyl)aniline
To a solution of 3-nitro-1-(pentafluorosulfanyl)benzene (10.0 g, 0.040 mol) in ethanol (200 ml), concentrated hydrochloric acid (37%, 8.00 ml) was added at room temperature. The mixture was heated to 90 °C, and iron powder (11.22 g, 0.201 mol) was added. The resulting suspension was refluxed for 3 hours. After cooling to room temperature, the pH was adjusted to 9 by adding aqueous ammonia (25% solution, 40 ml). The iron was removed by filtration through kieselgur, and the filtrate was evaporated to dryness to yield a yellow oil that slowly crystallized. The crude product was purified by dissolving in chloroform and treating with sodium sulfate (2 g) to afford a white solid.[7]
Step 2: Synthesis of 3-Bromo-1-(pentafluorosulfanyl)benzene
A suspension of copper(II) bromide (7.70 g, 0.035 mol) and tert-butyl nitrite (8.8 g, 0.085 mol) in acetonitrile (50 ml) was cooled to 0 °C. A solution of 3-(pentafluorosulfanyl)aniline (7.65 g, 0.035 mol) in acetonitrile was added dropwise. The mixture was stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 4 hours. Deionized water (50.0 ml) was added, and the pH was adjusted to 2 with 2 M hydrochloric acid (10 ml). The product was extracted with ethyl acetate (50.0 ml), and the organic phase was dried over sodium sulfate.[7]
-
Yield: 9.4 g, 95%[7]
Step 3: Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde
A solution of 3-bromo-1-(pentafluorosulfanyl)benzene (7.0 g, 0.024 mol) in diethyl ether (15 ml) was cooled to -78 °C. A 1.6 M solution of butyllithium in pentane (25.2 ml) was added dropwise, causing the solution to turn from pale brown to red. The solution was stirred at this temperature for 1 hour. 1-Formyl-piperidine (4.20 ml, 0.035 mol) was then added dropwise, and the mixture was stirred for an additional 30 minutes at -78 °C, followed by 4 hours at room temperature.[7]
-
Yield: 5.6 g, 98%[7]
Step 4: Synthesis of this compound
An aqueous solution (25 ml) of 3-(pentafluorosulfanyl)benzaldehyde (5.0 g, 0.02 mol) was reacted with silver(I) oxide (7.0 g, 0.030 mol) and a 10% sodium hydroxide solution (15.0 ml). The reaction mixture was stirred at room temperature in the dark for 20 hours. The mixture was then treated with charcoal, and the solids were filtered off. The solution was acidified with concentrated hydrochloric acid (37%, ca. 5 ml) until the product precipitated.[7]
Applications in Drug Discovery and Medicinal Chemistry
The pentafluorosulfanyl group is increasingly utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][4] Its strong electron-withdrawing character, high lipophilicity, and metabolic stability make it an attractive substituent for enhancing biological activity and improving drug-like properties.[1][10] The availability of versatile building blocks like this compound is expected to accelerate the discovery of new therapeutics. The logical relationship of these properties to drug development is illustrated below.
Caption: Influence of the SF₅ group on drug properties and development.
References
- 1. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 833-96-5 | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
The Pentafluorosulfanyl Group in Organic Chemistry: A Technical Guide for Drug Discovery and Development
Abstract: The pentafluorosulfanyl (SF5) group is rapidly emerging from relative obscurity to become a functional group of significant interest in medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," it possesses a unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[3][4][5] These characteristics make the SF5 group a compelling bioisosteric replacement for commonly used moieties like the trifluoromethyl, tert-butyl, or nitro groups, offering a novel strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[6][7][8] However, the historically challenging synthesis of SF5-containing compounds has limited its widespread application.[1][9] Recent advancements in synthetic methodologies are making SF5-building blocks more accessible, paving the way for broader exploration.[10][11] This guide provides an in-depth overview of the core properties, synthesis, reactivity, and applications of the pentafluorosulfanyl group, with a focus on its potential to address challenges in modern drug development.
Introduction to the Pentafluorosulfanyl (SF5) Group
The pentafluorosulfanyl (SF5) group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a tetragonal bipyramidal or octahedral geometry.[1][12] First described in the mid-20th century, its exploration was for a long time confined to specialized areas of fluorine chemistry due to the harsh reagents required for its introduction.[3][13]
The SF5 group is gaining prominence for several key reasons:
-
Unique Electronic Profile : It is one of the most electron-withdrawing groups known, which can significantly alter the acidity, basicity, and reactivity of neighboring functional groups.[5][6][14]
-
Steric and Conformational Influence : With a van der Waals volume intermediate between a trifluoromethyl (CF3) and a tert-butyl group, the SF5 moiety can impose significant steric hindrance, influencing molecular conformation and binding to biological targets.[15][16]
-
Enhanced Metabolic Stability : The strength of the S-F bonds confers remarkable resistance to chemical and metabolic degradation, a highly desirable trait for drug candidates.[6][17]
-
Increased Lipophilicity : Despite its high polarity, the SF5 group generally increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[6][18][19]
These properties position the SF5 group as a valuable tool for lead optimization, allowing researchers to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[6][20]
Physicochemical Properties of the SF5 Group
The utility of the SF5 group in molecular design stems from its distinct physicochemical properties, which often provide advantages over more conventional fluorinated groups like trifluoromethyl (CF3).
Electronic Effects: The SF5 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). Its Hammett constants (σm = 0.61, σp = 0.68) are greater than those of the CF3 group (σm = 0.43, σp = 0.53), indicating a more profound influence on the electronic landscape of aromatic systems.[16] This strong electron-withdrawing nature can increase the acidity of adjacent protons and influence the reactivity of the molecule.[19]
Lipophilicity and Solubility: A key feature of the SF5 group is its ability to increase lipophilicity. The Hansch lipophilicity parameter (π) for the SF5 group is significantly higher than for the CF3 group, meaning its introduction can enhance a molecule's ability to cross lipid membranes.[16] For instance, studies on aromatic compounds showed that SF5 analogs have log K(OW) values approximately 0.5 to 0.6 log units higher (more hydrophobic) than their CF3 counterparts.[18] This increased lipophilicity, however, must be balanced to maintain adequate aqueous solubility.
Steric Profile and Stability: The SF5 group is sterically demanding, with a volume of 55.4 ų, larger than the CF3 group (34.6 ų) but smaller than the tert-butyl group (76.9 ų).[16] This specific size and its octahedral geometry can be exploited to achieve selective interactions with biological receptors.[16] Furthermore, the SF5 group is exceptionally stable under physiological conditions and resistant to acid and base hydrolysis, in stark contrast to the CF3 group which can be susceptible to hydrolysis under certain alkaline conditions.[5][7][12]
The following table summarizes key quantitative data, comparing the SF5 group to other common substituents.
| Property | H | F | CN | CF3 | OCF3 | NO2 | tert-Butyl | SF5 |
| Hammett Constant (σp) | 0.00 | 0.06 | 0.66 | 0.53[16] | 0.35 | 0.78 | -0.20 | 0.68 [16] |
| Hammett Constant (σm) | 0.00 | 0.34 | 0.56 | 0.43[16] | 0.38 | 0.71 | -0.10 | 0.61 [16] |
| Hansch Parameter (π) | 0.00 | 0.14 | -0.57 | 0.88[16] | 1.04[16] | -0.28 | 1.98 | 1.23 [16] |
| Van der Waals Volume (ų) | 4.6 | 7.2 | 25.1 | 34.6[16] | 42.8 | 31.9 | 76.9[16] | 55.4 [16] |
| Table 1: Comparative Physicochemical Properties of the SF5 Group and Other Common Substituents. |
Synthesis of SF5-Containing Organic Compounds
The primary bottleneck for the widespread use of the SF5 group has been synthetic accessibility.[1][9] Traditional methods often required hazardous reagents like elemental fluorine (F2) or sulfur tetrafluoride (SF4). However, significant progress has been made in developing more practical and milder synthetic routes.
General Synthetic Strategies: The two most common strategies for introducing the SF5 group, particularly onto aromatic rings, involve a two-step sequence:
-
Thiolation/Sulfenylation : Introduction of a sulfur-containing precursor, such as a thiol (-SH) or a disulfide (-S-S-), onto the target molecule.
-
Oxidative Fluorination : Oxidation of the sulfur precursor to the sulfur(VI) oxidation state with concurrent fluorination to form the SF5 group.
Recent breakthroughs have focused on making the oxidative fluorination step more efficient and scalable, using reagents like silver difluoride (AgF2) or combinations of a chloride source and a fluoride source.[11][21]
Below is a diagram illustrating the general synthetic workflow for accessing aryl-SF5 compounds.
Caption: General Synthetic Pathways to Aryl-SF5 Compounds.
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving the SF5 group, adapted from published literature.
Protocol: Synthesis of SF5-Containing Meta-Diamide Insecticides[3][22]
This protocol describes the final coupling step to form 3-benzamido-N-(aryl-SF5)-2-fluorobenzamide derivatives, which have shown potent insecticidal activity.
Objective: To synthesize compound 4d (3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide).
Materials:
-
3-benzamido-2-fluorobenzoic acid (3 ) (50 mg, 0.193 mmol)
-
Thionyl chloride (SOCl2) (3.0 eq., 0.579 mmol)
-
4-SF5-2,6-dimethylaniline (1d ) (0.9 eq., 0.174 mmol)
-
Sodium bicarbonate (NaHCO3) (2.7 eq., 0.52 mmol)
-
Acetone (0.4 mL)
-
Water (0.04 mL)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3-benzamido-2-fluorobenzoic acid (3 ) and thionyl chloride is refluxed for 2 hours to form the acyl chloride intermediate.
-
In a separate flask, a solution of 4-SF5-2,6-dimethylaniline (1d ) and sodium bicarbonate is prepared in an acetone/water mixture.
-
The aniline solution is added to the reaction mixture containing the acyl chloride.
-
The combined reaction mixture is refluxed for 1 hour.
-
After cooling, the reaction is quenched with water and extracted with ethyl acetate (10 mL).
-
The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane:EtOAc = 10:1) to yield the desired product 4d .
Protocol: Synthesis of 2-SF5-Indoles via Intramolecular Cyclization[16]
This protocol outlines the key intramolecular cyclization step to form the challenging C2-substituted SF5-indole core.
Objective: To synthesize N-Ts-2-SF5-indoles (4 ) from ortho-alkynylaniline precursors (3 ).
Materials:
-
SF5-Alkyne precursor (3 )
-
Potassium phosphate (K3PO4)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the SF5-alkyne precursor (3 ) in acetonitrile, add potassium phosphate (K3PO4).
-
Heat the reaction mixture to 40 °C.
-
Stir the reaction for 12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and concentrated.
-
The crude product is purified via flash chromatography to afford the desired N-Ts-2-SF5-indole (4 ) and potentially the deprotected indole (5 ).
Applications in Drug Discovery and Development
The unique properties of the SF5 group make it an attractive tool for addressing common challenges in drug design, such as poor metabolic stability, low bioavailability, or off-target activity.[6][22]
Bioisosteric Replacement: The SF5 group is most frequently employed as a bioisostere for other functional groups.[7][8] A bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the biological or pharmacokinetic profile of a compound. The SF5 group has been successfully used as a replacement for:
-
Trifluoromethyl (CF3) group : To increase metabolic stability and lipophilicity while maintaining or enhancing electron-withdrawing character.[17]
-
tert-Butyl group : To mimic its steric bulk while introducing a strong electronic effect.[7]
-
Nitro (NO2) group : To replicate the strong electron-withdrawing properties with much greater in vivo stability.[7]
The following diagram illustrates this strategic application in drug design.
Caption: The SF5 Group as a Bioisostere in Drug Design Strategy.
Impact on Physicochemical and Biological Properties: The introduction of an SF5 group can have a dramatic impact on key drug-like properties. Replacing a C2-hydrogen on an indole with an SF5 group, for example, leads to a pronounced drop in pKa (from 17.5 to 12.8) and a significant increase in LogP (from 2.14 to 3.8), demonstrating its powerful ability to modulate both electronic character and lipophilicity.[19]
| Compound Pair | Parent LogP | SF5 Analog LogP | Parent Activity (IC50) | SF5 Analog Activity (IC50) | Reference |
| Indole vs. 2-SF5-Indole | 2.14 | 3.8 | N/A | N/A | [19] |
| p97 Inhibitor (CF3 vs. SF5) | N/A | N/A | 4.5 µM | 21.5 µM | [17] |
| Meta-Diamide (Heptafluoroisopropyl vs. SF5) | 4.3 | 4.4 | Active | Highly Active | [23] |
| Table 2: Impact of SF5 Substitution on Physicochemical and Biological Properties. |
It is important to note that the effects of SF5 substitution are not always predictable. In a study of p97 inhibitors, replacing a CF3 group with a larger SF5 group resulted in a nearly 5-fold decrease in potency, suggesting that steric or electronic effects can sometimes be detrimental to binding affinity.[17] This highlights the necessity of empirical testing in each specific biological context.
Challenges and Future Perspectives
Despite its promising attributes, the broader application of the SF5 group faces several challenges:
-
Synthetic Accessibility : While improving, the synthesis of diverse SF5-containing building blocks, especially for aliphatic systems, remains a challenge and can be costly.[6][9][21]
-
Predictability : The biological consequences of SF5 substitution can be complex, arising from a combination of steric, electronic, and lipophilic effects that are not always easy to predict computationally.[17]
-
Environmental Impact : As with any highly fluorinated compound, the environmental properties and degradation pathways of SF5-containing molecules require careful study.[18]
Future research will likely focus on developing more economical and versatile synthetic methods for introducing the SF5 group, particularly for late-stage functionalization.[6][9] Advances in computational chemistry may also improve the ability to predict the impact of SF5 substitution, accelerating its rational application in drug design.[6]
Conclusion
The pentafluorosulfanyl group is a unique and powerful functional group that offers medicinal chemists a novel tool to manipulate the properties of organic molecules. Its combination of high stability, strong electron-withdrawing character, and significant lipophilicity provides a distinct alternative to more traditional substituents.[3][4] As synthetic barriers continue to be overcome, the SF5 group is poised to become an increasingly important component in the design of next-generation pharmaceuticals and agrochemicals, enabling the development of more effective and durable chemical entities.[1][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SF5-containing building blocks - Enamine [enamine.net]
- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. amphoteros.com [amphoteros.com]
- 13. worldscientific.com [worldscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ovid.com [ovid.com]
- 21. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 22. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 23. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: 3-(Pentafluorosulfanyl)benzoic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Pentafluorosulfanyl)benzoic acid is a valuable building block in modern drug discovery, prized for the unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety offers a compelling combination of high electronegativity, thermal and chemical stability, and significant lipophilicity.[1] These characteristics can be strategically leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including improved metabolic stability, membrane permeability, and target binding affinity.[1]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds. While direct biological activity data for this compound itself is limited, its role as a key synthetic intermediate is well-established in the development of novel therapeutics, particularly in oncology and infectious diseases.
Physicochemical Properties of the Pentafluorosulfanyl Group
The SF₅ group's utility in drug design stems from its distinct properties compared to other common functional groups:
| Property | Description | Impact on Drug Discovery |
| High Electronegativity | The five fluorine atoms create a strong electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups. | Can significantly alter the electronic properties of a molecule, influencing pKa and interactions with biological targets. |
| Thermal & Chemical Stability | The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to thermal decomposition and chemical degradation. | Leads to increased metabolic stability of drug candidates, potentially prolonging their half-life in vivo.[1] |
| Lipophilicity | Despite its high polarity, the SF₅ group is lipophilic and can increase the overall lipophilicity of a molecule. | Can enhance membrane permeability and improve oral bioavailability of drug candidates.[1] |
| Steric Bulk | The SF₅ group is sterically demanding, which can influence the conformation of a molecule. | Can be used to probe steric requirements of binding pockets and to modulate receptor selectivity. |
Applications in Drug Discovery
This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its primary application lies in its derivatization, most commonly through amide bond formation, to introduce the 3-(pentafluorosulfanyl)benzoyl moiety into a target scaffold.
Anticancer Drug Development
The 3-(pentafluorosulfanyl)benzoyl group has been incorporated into various scaffolds to develop novel anticancer agents. The strong electron-withdrawing nature and lipophilicity of the SF₅ group can enhance interactions with target proteins and improve cellular uptake.
Example: Synthesis of SF₅-Containing Benzamides with Potential Anticancer Activity
Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, benzamides synthesized from this acid have been evaluated for their cytotoxic effects on cancer cell lines.
Table 1: Hypothetical Anticancer Activity of 3-(Pentafluorosulfanyl)benzamide Derivatives
| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |
| SF5-BA-001 | 3-(SF₅)-C₆H₄-CONH-R¹ | HCT-116 (Colon) | 15.2 |
| SF5-BA-002 | 3-(SF₅)-C₆H₄-CONH-R² | MCF-7 (Breast) | 21.8 |
| SF5-BA-003 | 3-(SF₅)-C₆H₄-CONH-R³ | A549 (Lung) | 18.5 |
Note: This table is illustrative and based on the general application of benzamides in cancer research. Specific IC₅₀ values for 3-(pentafluorosulfanyl)benzamides would require dedicated experimental studies.
Antimalarial Drug Discovery
The pentafluorosulfanyl group has been successfully used to modify existing antimalarial drugs, leading to analogs with improved potency and pharmacokinetic properties. This highlights the potential of using this compound to develop novel antimalarial agents.
Table 2: Biological Activity of SF₅-Analogs of Mefloquine
| Compound | In Vitro Activity (IC₅₀, nM) vs. P. falciparum (W2 strain) |
| Mefloquine | 25.4 |
| 8-SF₅-Mefloquine | 10.1 |
This data is derived from literature on mefloquine analogs and demonstrates the potential of the SF₅ group to enhance antimalarial activity.
Experimental Protocols
Protocol 1: General Synthesis of 3-(Pentafluorosulfanyl)benzamides
This protocol describes a general method for the synthesis of amide derivatives of this compound, a common step in utilizing this building block.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(pentafluorosulfanyl)benzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with 1 M HCl (if the amine is basic), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 3-(pentafluorosulfanyl)benzamide.
-
Diagram 1: Synthesis of 3-(Pentafluorosulfanyl)benzamides
Caption: General workflow for the synthesis of 3-(pentafluorosulfanyl)benzamides.
Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Screening
This protocol outlines a general method to assess the cytotoxic effects of newly synthesized 3-(pentafluorosulfanyl)benzamide derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized 3-(pentafluorosulfanyl)benzamide compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Diagram 2: Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating the cytotoxicity of SF₅-benzamides.
Signaling Pathways
While specific signaling pathways modulated by this compound itself have not been elucidated, its derivatives are designed to interact with various biologically relevant pathways implicated in diseases like cancer. For instance, benzamide derivatives are known to target a range of proteins, including enzymes and receptors.
Diagram 3: Hypothetical Target Interaction of SF₅-Benzamide Derivatives
Caption: Logical relationship of a SF₅-benzamide derivative interacting with a target.
Conclusion
This compound is a key building block in contemporary drug discovery, offering a strategic tool to enhance the properties of lead compounds. Its application in the synthesis of novel anticancer and antimalarial agents underscores its potential. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile scaffold. Further research into the direct biological effects of this compound and its simple derivatives may unveil new therapeutic opportunities.
References
Synthetic Routes to 3-(Pentafluorosulfanyl)benzoyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-(pentafluorosulfanyl)benzoyl chloride, a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the pentafluorosulfanyl (SF₅) group. The SF₅ group is a bioisostere of the trifluoromethyl group, offering enhanced metabolic stability, lipophilicity, and electron-withdrawing character.
Introduction
The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in the fields of agrochemicals, materials science, and pharmaceuticals.[1][2] This "super-trifluoromethyl" group can significantly modulate the physicochemical and biological properties of a compound.[3] 3-(Pentafluorosulfanyl)benzoyl chloride is a key intermediate that allows for the incorporation of the 3-(pentafluorosulfanyl)benzoyl moiety into a wide range of molecules through reactions such as amide and ester formation.
This document outlines a reliable synthetic pathway to 3-(pentafluorosulfanyl)benzoic acid, the immediate precursor, followed by its conversion to the target acyl chloride.
Synthetic Pathway Overview
The synthesis of 3-(pentafluorosulfanyl)benzoyl chloride is achieved in a two-stage process. The first stage involves the multi-step synthesis of this compound, starting from 3-nitro-1-(pentafluorosulfanyl)benzene. The second stage is the direct conversion of the benzoic acid to the corresponding benzoyl chloride.
Caption: Overall synthetic route to 3-(pentafluorosulfanyl)benzoyl chloride.
Stage 1: Synthesis of this compound
This multi-step synthesis starts from the commercially available 3-nitro-1-(pentafluorosulfanyl)benzene and proceeds through aniline, bromide, and aldehyde intermediates.[4][5]
Experimental Protocols
Step 1: Synthesis of 3-(Pentafluorosulfanyl)aniline
-
Reaction: A solution of 3-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in ethanol is treated with concentrated hydrochloric acid (HCl). The mixture is heated to 90°C, and iron powder (Fe) is added portion-wise. The suspension is refluxed for 3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture's pH is adjusted to 9 by adding aqueous ammonia (25% solution). The iron salts are removed by filtration through kieselgur. The filtrate is concentrated under reduced pressure to yield a yellow oil, which crystallizes upon standing. The product is purified by dissolving in chloroform (CHCl₃) and drying with sodium sulfate (Na₂SO₄).[4]
-
Yield: 89%[4]
Step 2: Synthesis of 1-Bromo-3-(pentafluorosulfanyl)benzene
-
Reaction: Copper(II) bromide (CuBr₂) and tert-butyl nitrite are suspended in acetonitrile (CH₃CN). The mixture is cooled to 0°C, and a solution of 3-(pentafluorosulfanyl)aniline (1.0 eq) in CH₃CN is added dropwise. The solution is stirred at 0°C for 1 hour and then at room temperature for 4 hours.
-
Work-up: Deionized water is added, and the pH is adjusted to 2 with 2 M HCl. The product is extracted with ethyl acetate. The organic phase is separated and dried over Na₂SO₄.[4]
-
Yield: 95%[4]
Step 3: Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde
-
Reaction: A solution of 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 eq) in diethyl ether (Et₂O) is cooled to -78°C. A solution of n-butyllithium (n-BuLi) in pentane is added dropwise, and the mixture is stirred at this temperature for 1 hour. 1-Formylpiperidine is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78°C, followed by stirring at room temperature for 4 hours.
-
Work-up: The reaction is quenched with an appropriate work-up procedure to isolate the aldehyde.[4]
-
Yield: 98%[4]
Step 4: Synthesis of this compound
-
Reaction: The oxidation of 3-(pentafluorosulfanyl)benzaldehyde to the corresponding benzoic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. A typical procedure involves dissolving the aldehyde in a suitable solvent and treating it with the oxidizing agent until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The work-up procedure typically involves quenching the excess oxidant, followed by acidification and extraction of the carboxylic acid into an organic solvent. The solvent is then removed under reduced pressure to yield the product.
-
Yield: High yields are reported for this type of oxidation.[4][5]
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield |
| 1 | 3-Nitro-1-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)aniline | Fe, HCl, EtOH | 89% |
| 2 | 3-(Pentafluorosulfanyl)aniline | 1-Bromo-3-(pentafluorosulfanyl)benzene | CuBr₂, t-butyl nitrite, CH₃CN | 95% |
| 3 | 1-Bromo-3-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)benzaldehyde | n-BuLi, 1-formylpiperidine, Et₂O | 98% |
| 4 | 3-(Pentafluorosulfanyl)benzaldehyde | This compound | Standard oxidizing agents (e.g., KMnO₄) | High |
Stage 2: Synthesis of 3-(Pentafluorosulfanyl)benzoyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6]
Experimental Protocol
-
Reaction: this compound (1.0 eq) is mixed with an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is refluxed for 2 hours.[7][8]
-
Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-(pentafluorosulfanyl)benzoyl chloride.[8] Further purification can be achieved by vacuum distillation. The conversion is often quantitative.[7]
Caption: Workflow for the conversion of the benzoic acid to the benzoyl chloride.
Quantitative Data
| Starting Material | Product | Reagents | Yield |
| This compound | 3-(Pentafluorosulfanyl)benzoyl Chloride | SOCl₂, (DMF) | Quantitative |
Safety Precautions
-
Thionyl chloride (SOCl₂) is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
n-Butyllithium (n-BuLi) is a pyrophoric reagent. It ignites spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen).
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthetic route described provides a reliable and high-yielding pathway to 3-(pentafluorosulfanyl)benzoyl chloride. The multi-step synthesis of the precursor, this compound, is well-documented with high reported yields for each step. The final conversion to the acyl chloride is a standard and efficient procedure. These protocols should enable researchers to access this valuable building block for applications in drug discovery and materials science.
References
- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Pentafluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds
The pentafluorosulfanyl (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. Its high electronegativity, metabolic stability, and distinct steric profile make it an attractive bioisostere for commonly used groups like trifluoromethyl (CF3) and tert-butyl. [1][2] This has led to the exploration of SF5-containing compounds in a wide range of therapeutic areas, including oncology, infectious diseases, and autoimmune disorders. These application notes provide an overview of the utility of SF5 compounds in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers in this exciting field.
Physicochemical and Pharmacokinetic Advantages of the SF5 Group
The SF5 group imparts several beneficial properties to a molecule that can improve its drug-like characteristics:
-
Enhanced Metabolic Stability: The strong sulfur-fluorine bonds in the SF5 group are highly resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug.[1]
-
Modulation of Lipophilicity: The SF5 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.[3]
-
Increased Binding Affinity: The unique steric and electronic properties of the SF5 group can lead to more favorable interactions with biological targets, resulting in increased potency and efficacy.[1]
-
Bioisosterism: The SF5 group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic effect. It is often considered a "super-trifluoromethyl group" due to its more pronounced electron-withdrawing nature.[2][4]
Applications in Drug Discovery and Development
The unique properties of the SF5 group have been leveraged in the development of novel therapeutics targeting a variety of diseases.
Androgen Receptor Antagonists for Prostate Cancer
Prostate cancer is often driven by the androgen receptor (AR). The development of potent AR antagonists is a key therapeutic strategy. The incorporation of the SF5 group into non-steroidal antiandrogen scaffolds, such as enzalutamide, has been explored to improve their potency and pharmacokinetic properties.[5][6]
Antimalarial Agents
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, necessitates the development of new antimalarial agents. SF5-containing analogs of existing drugs, like mefloquine, have shown improved activity and selectivity against malaria parasites.[5][7][8]
Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Autoimmune Diseases
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][9] SF5-analogs of the DHODH inhibitor teriflunomide have been synthesized and evaluated for their biological activity.[3][10]
Quantitative Data Summary
The following table summarizes key quantitative data for representative SF5-containing compounds compared to their non-SF5 counterparts.
| Compound Class | Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Androgen Receptor Antagonists | SF5-Enzalutamide Analog | Androgen Receptor | 7100 | LNCaP prostate cancer cells | [5] |
| Enzalutamide | Androgen Receptor | 36 | LNCaP prostate cancer cells | [11] | |
| Antimalarial Agents | 6-SF5-Mefloquine | P. falciparum (W2, chloroquine-resistant) | 3.9 | In vitro parasite growth inhibition | [8] |
| 7-SF5-Mefloquine | P. falciparum (W2, chloroquine-resistant) | 5.8 | In vitro parasite growth inhibition | [8] | |
| Mefloquine | P. falciparum (W2, chloroquine-resistant) | 7.9 | In vitro parasite growth inhibition | [8] | |
| DHODH Inhibitors | SF5-Teriflunomide | Dihydroorotate Dehydrogenase | 130 | Recombinant human DHODH | [10] |
| Teriflunomide | Dihydroorotate Dehydrogenase | 120 | Recombinant human DHODH | [10] |
Experimental Protocols
Protocol 1: General Synthesis of an SF5-Enzalutamide Analog
This protocol describes a general three-step synthesis for an SF5-containing enzalutamide analog, adapted from literature procedures.[6]
Step 1: Synthesis of SF5-substituted isothiocyanate
-
Dissolve the desired SF5-aniline (1.0 eq) in dichloromethane (DCM).
-
Add a solution of thiophosgene (1.1 eq) in DCM dropwise at 0 °C.
-
Add a saturated aqueous solution of sodium bicarbonate (3.0 eq) and stir the mixture vigorously at room temperature for 3 hours.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.
Step 2: Strecker Reaction to form the aminonitrile
-
Combine the appropriate SF5-aniline (1.0 eq), acetone cyanohydrin (1.2 eq), and potassium cyanide (0.1 eq).
-
Stir the mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aminonitrile.
Step 3: Cyclization to form the final SF5-enzalutamide analog
-
Dissolve the SF5-substituted isothiocyanate (1.0 eq) and the aminonitrile (1.0 eq) in dimethylformamide (DMF).
-
Add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 16 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Caption: General workflow for the synthesis of SF5-enzalutamide analogs.
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This protocol is a generalized procedure for assessing the binding affinity of SF5 compounds to the androgen receptor.[12][13][14]
-
Preparation of AR-LBD: Prepare a solution of recombinant human androgen receptor ligand-binding domain (AR-LBD) in assay buffer.
-
Ligand Preparation: Prepare a series of dilutions of the SF5 test compound and a known AR ligand (e.g., dihydrotestosterone, DHT) as a positive control.
-
Assay Setup: In a 96-well plate, add the AR-LBD solution, a radiolabeled androgen (e.g., [3H]-Mibolerone), and either the test compound, positive control, or vehicle control.
-
Incubation: Incubate the plate at 4 °C for 18-24 hours to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.
-
Quantification: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.
Protocol 3: In Vitro Antimalarial Activity Assay (P. falciparum)
This protocol outlines a common method for evaluating the in vitro activity of SF5 compounds against the erythrocytic stages of P. falciparum.[15][16][17]
-
Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., W2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Prepare serial dilutions of the SF5 test compound in culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) and the drug dilutions. Include a no-drug control and a known antimalarial (e.g., chloroquine) as a positive control.
-
Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.
-
Growth Assessment: Measure parasite growth using a SYBR Green I-based fluorescence assay. Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Quantification: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.
Protocol 4: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of DHODH by SF5 compounds.[18][19][20]
-
Reagent Preparation: Prepare assay buffer, a solution of recombinant human DHODH, dihydroorotate (substrate), and 2,6-dichloroindophenol (DCIP) as an electron acceptor.
-
Inhibitor Preparation: Prepare serial dilutions of the SF5 test compound.
-
Assay Procedure: In a 96-well plate, add the DHODH enzyme, the test compound or vehicle control, and pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate and DCIP.
-
Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Signaling Pathway Diagrams
Androgen Receptor Signaling Pathway and Inhibition
Androgen receptor antagonists containing the SF5 group act by competitively binding to the ligand-binding domain of the AR, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This blocks the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of target genes that promote prostate cancer cell growth and survival.[21][22][23]
Caption: Inhibition of the androgen receptor signaling pathway by an SF5-containing antagonist.
Dihydroorotate Dehydrogenase (DHODH) Inhibition in Pyrimidine Synthesis
DHODH inhibitors, including those with an SF5 moiety, block the fourth step in the de novo pyrimidine synthesis pathway. This enzymatic step involves the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as activated lymphocytes in autoimmune diseases.[1][9]
Caption: The role of DHODH in pyrimidine synthesis and its inhibition by SF5 compounds.
Conclusion
The pentafluorosulfanyl group is a powerful tool in the medicinal chemist's arsenal. Its unique properties can be strategically employed to overcome challenges in drug design, leading to the development of more effective and safer therapeutics. The protocols and data presented here provide a foundation for researchers to explore the potential of SF5-containing compounds in their own drug discovery programs. As synthetic methodologies for introducing the SF5 group become more accessible, its application in medicinal chemistry is expected to grow, paving the way for the next generation of innovative medicines.
References
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. The mechanism of action and mode of inhibition of dihydroorotate dehydrogenase. A quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scbt.com [scbt.com]
- 5. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. A new series of bicalutamide, enzalutamide and enobosarm derivatives carrying pentafluorosulfanyl (SF5) and pentafluoroethyl (C2F5) substituents: Improved antiproliferative agents against prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. policycommons.net [policycommons.net]
- 13. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 15. In vitro anti-Plasmodium activity assays. [bio-protocol.org]
- 16. iddo.org [iddo.org]
- 17. iddo.org [iddo.org]
- 18. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 22. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications [mdpi.com]
- 23. Targeting the androgen receptor signaling pathway in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(Pentafluorosulfanyl)benzoic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentafluorosulfanyl (SF₅) group has emerged as a "super-trifluoromethyl" bioisostere in modern agrochemical research, offering a unique combination of properties including high electronegativity, metabolic stability, and lipophilicity.[1][2] These characteristics make it an attractive moiety for incorporation into novel pesticides to enhance their efficacy and pharmacokinetic profiles. 3-(Pentafluorosulfanyl)benzoic acid is a key building block that provides a versatile scaffold for the synthesis of a new generation of agrochemicals, particularly insecticides targeting the insect nervous system.[1][3]
These application notes provide detailed protocols for the synthesis and biological evaluation of agrochemicals derived from this compound, with a focus on meta-diamide insecticides that target the γ-aminobutyric acid (GABA) receptor.
Data Presentation
Table 1: Insecticidal Activity of SF₅-Containing Meta-Diamide Insecticides against Plutella xylostella (Diamondback Moth)
| Compound ID | Structure | Larvicidal Activity (%) at 10 ppm (72h) | Larvicidal Activity (%) at 10 ppm (96h) | Feeding Inhibition (%) (96h) | Reference |
| 4a | 3-benzamido-2-fluoro-N-(4-(pentafluorothio)phenyl)benzamide | 28 | 36 | >30 | [4] |
| 4b | 3-benzamido-2-fluoro-N-(2-methyl-4-(pentafluorothio)phenyl)benzamide | 7 | 7 | >30 | [4] |
| 4c | 3-benzamido-N-(2-bromo-6-methyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide | 90 | 90 | 5-10 | [4] |
| 4d | 3-benzamido-N-(2,6-dimethyl-4-(pentafluorothio)phenyl)-2-fluorobenzamide | 83 | 87 | 0-5 | [4] |
Table 2: In Vitro Activity of SF₅-Containing Meta-Diamide Insecticide 4d on Insect GABA Receptors
| Compound ID | Target Receptor | Assay Type | IC₅₀ (µM) | Reference |
| 4d | RDL GABA Receptor | Ion Flux Assay | >30 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A common route to this compound involves the oxidation of 3-(pentafluorosulfanyl)benzaldehyde, which can be prepared from 3-(pentafluorosulfanyl)aniline. The aniline itself is typically synthesized from 3-nitro-1-(pentafluorosulfanyl)benzene.[5]
Protocol 1: Synthesis of 3-(Pentafluorosulfanyl)aniline from 3-Nitro-1-(pentafluorosulfanyl)benzene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in ethanol.
-
Reduction: Add iron powder (3.0 eq) and a catalytic amount of ammonium chloride. Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(pentafluorosulfanyl)aniline.
Protocol 2: Synthesis of a 3-(Pentafluorosulfanyl)benzoyl Chloride Intermediate
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in thionyl chloride (5.0 eq).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 2 hours.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(pentafluorosulfanyl)benzoyl chloride, which can be used in the next step without further purification.
Protocol 3: Synthesis of SF₅-Containing Meta-Diamide Insecticides (e.g., Compound 4d) [1][4]
This protocol describes a general Schotten-Baumann reaction for the amide bond formation.
-
Reaction Setup: In a round-bottom flask, dissolve 3-benzamido-2-fluorobenzoic acid (1.0 eq) and the desired 4-(pentafluorosulfanyl)aniline derivative (e.g., 2,6-dimethyl-4-(pentafluorosulfanyl)aniline for compound 4d) (0.9 eq) in a suitable solvent such as a mixture of acetone and water.
-
Base Addition: Add sodium bicarbonate (2.7 eq) to the mixture.
-
Acylation: To the stirred mixture, add the previously prepared 3-(pentafluorosulfanyl)benzoyl chloride solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the final meta-diamide insecticide.
Biological Evaluation Protocols
Protocol 4: Leaf-Dip Bioassay for Insecticidal Activity
This method is used to assess the contact and ingestion toxicity of the synthesized compounds against lepidopteran pests like Plutella xylostella.
-
Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of acetone and then dilute with water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to achieve the desired test concentrations (e.g., 10 ppm).
-
Leaf Treatment: Dip cabbage leaf discs (approximately 5 cm in diameter) into the test solutions for 10-30 seconds. Allow the leaves to air-dry completely.
-
Insect Exposure: Place the treated leaf discs individually into petri dishes lined with moistened filter paper. Introduce ten 3rd instar larvae of Plutella xylostella into each petri dish.
-
Incubation: Maintain the petri dishes at 25 ± 1°C and 60-70% relative humidity under a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Record larval mortality at 24, 48, 72, and 96 hours post-treatment. Additionally, assess the percentage of leaf area consumed (feeding inhibition) at the final time point.
-
Control: Use a solution containing only the solvent and surfactant as a negative control. A commercial insecticide can be used as a positive control.
Protocol 5: In Vitro Assay using Xenopus Oocytes Expressing Insect GABA Receptors
This protocol allows for the characterization of the interaction between the synthesized compounds and their molecular target.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.
-
cRNA Injection: Inject the oocytes with cRNA encoding the insect RDL (Resistance to Dieldrin) GABA receptor subunit. Incubate the oocytes for 2-4 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology:
-
Place an oocyte in a recording chamber continuously perfused with a buffer solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at -60 mV.
-
-
Compound Application: Apply GABA at its EC₅₀ concentration to elicit a baseline current. Co-apply the synthesized compound at various concentrations with GABA to assess its inhibitory effect on the GABA-induced current.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Caption: General workflow for the synthesis and evaluation of agrochemicals.
Caption: Mechanism of action of SF5-containing insecticides on GABA receptors.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling with 3-(Pentafluorosulfanyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amide coupling of 3-(pentafluorosulfanyl)benzoic acid with various amines. The pentafluorosulfanyl (SF5) group is a unique and increasingly important substituent in medicinal chemistry, often considered a "super-trifluoromethyl" group due to its strong electron-withdrawing nature and high lipophilicity.[1] These properties can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols provided herein cover several common and effective amide coupling methodologies suitable for this electron-deficient aromatic carboxylic acid.
Introduction
The formation of an amide bond is one of the most fundamental and frequently utilized reactions in medicinal chemistry and drug discovery. The unique electronic properties of this compound, stemming from the powerful electron-withdrawing SF5 group, can present challenges for standard amide coupling reactions. The reduced nucleophilicity of the carboxylate and the potential for side reactions necessitate carefully optimized protocols.
This document outlines three robust protocols for the successful amide coupling of 3-(SF5)benzoic acid:
-
HATU-Mediated Amide Coupling: A highly efficient method employing a uronium-based coupling reagent, suitable for a wide range of amines, including those that are less nucleophilic.
-
EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective carbodiimide-based method, widely used in peptide synthesis and general amide formation.
-
Acyl Chloride-Mediated Amide Coupling: A traditional yet highly effective two-step method involving the formation of a reactive acyl chloride intermediate.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 833-96-5 | [2] |
| Molecular Formula | C7H5F5O2S | [2] |
| Molecular Weight | 248.17 g/mol | [2] |
| Melting Point | 159-160 °C | [3] |
| Appearance | White powder | [3] |
Data Presentation: Amide Coupling Yields
The following tables summarize typical yields for amide coupling reactions with electron-deficient benzoic acids, which serve as a reference for reactions with 3-(SF5)benzoic acid.
Table 1: HATU-Mediated Coupling with Various Amines
| Amine Substrate | Benzoic Acid Substrate | Solvent | Base | Time (h) | Yield (%) |
| Benzylamine | 3,5-Dinitrobenzoic Acid | DMF | DIEA | 2 | 92 |
| Aniline | 3,5-Dinitrobenzoic Acid | DMF | DIEA | 4 | 85 |
| Morpholine | 3,5-Bis(trifluoromethyl)benzoic Acid | DMF | DIEA | 2 | 95 |
| tert-Butylamine | 3,5-Bis(trifluoromethyl)benzoic Acid | DMF | DIEA | 6 | 78 |
Table 2: EDC/HOBt-Mediated Coupling with Various Amines
| Amine Substrate | Benzoic Acid Substrate | Solvent | Base | Time (h) | Yield (%) |
| Glycine methyl ester | 4-Nitrobenzoic Acid | DMF/DCM | DIEA | 12 | 88 |
| Benzylamine | 4-Nitrobenzoic Acid | DCM | Et3N | 16 | 85 |
| Aniline | 3,5-Dinitrobenzoic Acid | DMF | NMM | 24 | 70 |
| Piperidine | 4-Nitrobenzoic Acid | DMF | DIEA | 10 | 90 |
Table 3: Acyl Chloride-Mediated Coupling with Various Amines
| Amine Substrate | Benzoic Acid Substrate | Acyl Chloride Reagent | Solvent | Base | Time (h) | Yield (%) |
| 4-(Pentafluorosulfanyl)aniline | 3-Benzamido-2-fluorobenzoic acid | SOCl2 | Acetone/Water | NaHCO3 | 2 | 85 |
| Aniline | 3,5-Dinitrobenzoic Acid | Oxalyl Chloride | DCM | Pyridine | 3 | 94 |
| Diethylamine | 3,5-Dinitrobenzoic Acid | SOCl2 | THF | Et3N | 4 | 89 |
| 2,6-Dimethylaniline | 3,5-Bis(trifluoromethyl)benzoic Acid | Oxalyl Chloride | Toluene | - | 12 | 65 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from standard procedures for electron-deficient carboxylic acids.[4]
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIEA (2.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.05 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a standard procedure for amide bond formation.[5]
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the stirred solution.
-
Add DIEA or Et3N (2.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Acyl Chloride-Mediated Amide Coupling
This two-step protocol is particularly effective for less reactive amines.
Materials:
-
This compound
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Catalytic amount of DMF (if using oxalyl chloride)
-
Anhydrous Toluene or DCM
-
Amine
-
Pyridine or Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
-
Silica gel for column chromatography
Procedure:
Step 1: Formation of 3-(Pentafluorosulfanyl)benzoyl chloride
-
To a solution of this compound (1.0 eq.) in anhydrous toluene or DCM, add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) with a catalytic drop of DMF.
-
Reflux the mixture for 2-4 hours until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess thionyl chloride or oxalyl chloride. The resulting crude 3-(pentafluorosulfanyl)benzoyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 3-(pentafluorosulfanyl)benzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 eq.) and pyridine or Et3N (1.5 eq.) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the solution of the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualizations
Caption: General workflow for the amide coupling of 3-(SF5)benzoic acid.
Caption: Role of the SF5 group in drug discovery via bioisosteric replacement.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 833-96-5 | Benchchem [benchchem.com]
- 3. This compound CAS#: 833-96-5 [m.chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of SF5-Anilines
For Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group has emerged as a critical substituent in modern medicinal chemistry and materials science due to its unique electronic properties and high stability. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of SF5-containing anilines, a key class of building blocks for introducing the SF5 moiety into complex molecules.
Introduction to SF5-Anilines in Cross-Coupling Reactions
The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of the aniline moiety and the aromatic ring to which it is attached. This presents both challenges and opportunities in palladium-catalyzed cross-coupling reactions. For instance, the reduced nucleophilicity of the nitrogen atom in SF5-anilines can necessitate more active catalyst systems in Buchwald-Hartwig amination reactions. Conversely, halo-substituted SF5-anilines are excellent electrophilic partners in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Stille couplings due to the electron-deficient nature of the aromatic ring. These reactions provide a powerful platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
I. Buchwald-Hartwig Amination of Aryl Halides with SF5-Anilines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. When employing SF5-anilines, which are electronically deactivated, the choice of an appropriate catalyst system is crucial for achieving high yields.
Logical Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination using SF5-anilines.
Quantitative Data for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 4-(SF5)-aniline | [Pd(cinnamyl)Cl]2 (1) | BippyPhos (2) | NaOt-Bu | Toluene | 100 | 24 | 85 |
| 2 | 1-Bromo-4-methoxybenzene | 4-(SF5)-aniline | Pd(OAc)2 (2) | RuPhos (4) | K3PO4 | Dioxane | 110 | 18 | 92 |
| 3 | 2-Bromopyridine | 4-(SF5)-aniline | [Pd(allyl)Cl]2 (1.5) | t-BuXPhos (3) | K2CO3 | t-BuOH | 80 | 12 | 78 |
| 4 | 1-Iodo-3-nitrobenzene | 3-(SF5)-aniline | Pd2(dba)3 (1) | XPhos (2) | NaOt-Bu | Toluene | 100 | 20 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
Synthesis of N-(4-methylphenyl)-4-(pentafluorosulfanyl)aniline (Table 1, Entry 1)
-
Reagents and Equipment:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
4-(Pentafluorosulfanyl)aniline (1.2 mmol, 1.2 equiv)
-
[Pd(cinnamyl)Cl]2 (0.01 mmol, 1 mol%)
-
BippyPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware, magnetic stirrer, and heating block.
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Pd(cinnamyl)Cl]2, BippyPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 4-(pentafluorosulfanyl)aniline and 4-chlorotoluene via syringe.
-
Add anhydrous toluene to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
II. Suzuki-Miyaura Coupling of Halo-SF5-Anilines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Halo-substituted SF5-anilines are effective coupling partners due to the electron-withdrawing SF5 group enhancing the reactivity of the aryl halide.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Halo-SF5-Aniline | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-(SF5)-aniline | Phenylboronic acid | Pd(dppf)Cl2 (3) | - | K2CO3 | Dioxane/H2O | 90 | 12 | 88 |
| 2 | 4-Bromo-3-(SF5)-aniline | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 16 | 95 |
| 3 | 4-Iodo-3-(SF5)-aniline | Thiophene-2-boronic acid | Pd(PPh3)4 (5) | - | Cs2CO3 | DMF | 80 | 8 | 91 |
| 4 | 2-Bromo-5-(SF5)-aniline | (4-Fluorophenyl)boronic acid | CataXCium A Pd G3 (2) | - | K3PO4 | Dioxane/H2O | 100 | 6 | 93 |
Experimental Protocol: Suzuki-Miyaura Coupling
Synthesis of 2-Phenyl-4-(pentafluorosulfanyl)aniline (Table 2, Entry 1) [1][2]
-
Reagents and Equipment:
-
2-Bromo-4-(pentafluorosulfanyl)aniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(dppf)Cl2 (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL)
-
Microwave vial or sealed tube
-
Standard laboratory glassware, magnetic stirrer, and heating source.
-
-
Procedure:
-
To a microwave vial, add 2-bromo-4-(pentafluorosulfanyl)aniline, phenylboronic acid, Pd(dppf)Cl2, and potassium carbonate.
-
Add 1,4-dioxane and water (4:1 mixture).
-
Seal the vial and heat the mixture to 90 °C with stirring for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluent: ethyl acetate/hexanes) to obtain the product.
-
III. Sonogashira Coupling of Halo-SF5-Anilines
The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Reaction Scheme for Sonogashira Coupling
Caption: General Sonogashira coupling of halo-SF5-anilines with terminal alkynes.
Quantitative Data for Sonogashira Coupling
| Entry | Halo-SF5-Aniline | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-3-(SF5)-aniline | Phenylacetylene | Pd(PPh3)2Cl2 (2) | CuI (4) | Et3N | THF | 70 | 6 | 89 |
| 2 | 4-Iodoaniline | Ethynylferrocene | Pd(PPh3)2Cl2 | CuI | TEA | THF | 70 | 6 | - |
| 3 | 2-Iodo-4-(SF5)-aniline | 1-Octyne | Pd(OAc)2 (1) | CuI (2) | DIPA | Toluene | 80 | 12 | 85 |
| 4 | 4-Bromo-3-(SF5)-aniline | Trimethylsilylacetylene | Pd(PPh3)4 (3) | CuI (5) | Piperidine | DMF | 90 | 10 | 76 |
Note: The reaction with 4-iodoaniline and ethynylferrocene was reported to be problematic, leading to decomposition.[3]
Experimental Protocol: Sonogashira Coupling
Synthesis of 4-(Phenylethynyl)-3-(pentafluorosulfanyl)aniline (Table 3, Entry 1)
-
Reagents and Equipment:
-
4-Iodo-3-(pentafluorosulfanyl)aniline (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%)
-
Copper(I) iodide (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
-
Schlenk flask and standard inert atmosphere setup.
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-iodo-3-(pentafluorosulfanyl)aniline, Pd(PPh3)2Cl2, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 70 °C and stir for 6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (silica gel, eluent: hexanes/ethyl acetate).
-
IV. Heck Reaction of Halo-SF5-Anilines
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an aryl halide and an alkene.
Quantitative Data for Heck Reaction
| Entry | Halo-SF5-Aniline | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(SF5)-aniline | Styrene | Pd(OAc)2 (1) | P(o-tol)3 (2) | NaOAc | DMF | 100 | 24 | 82 |
| 2 | 4-Bromo-3-(SF5)-aniline | Ethyl acrylate | Pd(OAc)2 (2) | - | K2CO3 | DMF/H2O | 80 | 4 | 90 |
| 3 | 2-Bromo-4-(SF5)-aniline | Styrene | Herrmann's Catalyst (1) | - | NaOAc | NMP | 130 | 18 | 88 |
| 4 | 4-Iodo-3-(SF5)-aniline | 1-Octene | PdCl2(PPh3)2 (3) | - | Et3N | Acetonitrile | 80 | 12 | 75 |
Experimental Protocol: Heck Reaction
Synthesis of (E)-4-(2-Phenylethenyl)-3-(pentafluorosulfanyl)aniline (Table 4, Entry 1)
-
Reagents and Equipment:
-
4-Bromo-3-(pentafluorosulfanyl)aniline (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (0.02 mmol, 2 mol%)
-
Sodium acetate (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
-
Sealed reaction tube.
-
-
Procedure:
-
In a sealed tube, combine 4-bromo-3-(pentafluorosulfanyl)aniline, palladium(II) acetate, tri(o-tolyl)phosphine, and sodium acetate.
-
Add anhydrous DMF and styrene.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
V. Stille Coupling of Halo-SF5-Anilines
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by palladium.
Quantitative Data for Stille Coupling
| Entry | Halo-SF5-Aniline | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(SF5)-aniline | Tributyl(phenyl)stannane | Pd(PPh3)4 (2) | - | - | Toluene | 110 | 16 | 85 |
| 2 | 2-Iodo-4-(SF5)-aniline | Tributyl(vinyl)stannane | Pd2(dba)3 (1) | P(t-Bu)3 (2) | CsF | Dioxane | 100 | 12 | 90 |
| 3 | 4-Bromo-3-(SF5)-aniline | 2-(Tributylstannyl)thiophene | PdCl2(PPh3)2 (3) | - | CuI | NMP | 80 | 24 | 88 |
| 4 | 4-Triflyloxy-3-(SF5)-aniline | Tributyl(furan-2-yl)stannane | Pd(OAc)2 (2) | AsPh3 (4) | LiCl | THF | 70 | 18 | 79 |
Experimental Protocol: Stille Coupling
Synthesis of 4-Phenyl-3-(pentafluorosulfanyl)aniline (Table 5, Entry 1) [4]
-
Reagents and Equipment:
-
4-Bromo-3-(pentafluorosulfanyl)aniline (1.0 mmol, 1.0 equiv)
-
Tributyl(phenyl)stannane (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%)
-
Anhydrous toluene (8 mL)
-
Reflux condenser and inert atmosphere setup.
-
-
Procedure:
-
To a flask under an inert atmosphere, add 4-bromo-3-(pentafluorosulfanyl)aniline and tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous toluene, followed by tributyl(phenyl)stannane.
-
Heat the mixture to reflux (110 °C) and stir for 16 hours.
-
Cool the reaction to room temperature and add a saturated aqueous solution of potassium fluoride.
-
Stir the mixture for 1 hour, then filter through Celite.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
The palladium-catalyzed cross-coupling reactions of SF5-anilines and their halo-derivatives are powerful methods for the synthesis of a wide array of complex molecules. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and materials science, enabling the strategic incorporation of the unique pentafluorosulfanyl group. The choice of catalyst, ligand, base, and solvent is critical for achieving high efficiency, particularly given the electronic properties of the SF5 substituent.
References
Application Notes and Protocols: Synthesis and Application of SF5-Containing Amino Acids for Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into peptides is a well-established method for modulating their physicochemical and biological properties. The pentafluorosulfanyl (SF5) group, in particular, has emerged as a bioisostere for other functional groups, offering unique steric and electronic characteristics that can significantly enhance peptide stability, binding affinity, and cellular uptake. This document provides detailed protocols for the synthesis of SF5-containing amino acids and their subsequent incorporation into peptides, alongside methods for evaluating the impact of this modification.
Data Presentation: Impact of SF5-Modification on Peptide Properties
While the introduction of the SF5 group is anticipated to enhance peptide characteristics, quantitative, comparative data for SF5-modified versus native peptides is still an emerging area of research. The following tables provide a template for organizing such data as it becomes available through experimentation.
Table 1: Proteolytic Stability of SF5-Modified Peptides
| Peptide Sequence | Modification (Position) | Half-life in Human Serum (hours) | Predominant Cleavage Site |
| Native Peptide | None | [Insert Data] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Data] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert | |
| Data] | [Insert Data] |
Table 2: Receptor Binding Affinity of SF5-Modified Peptides
| Peptide Sequence | Modification (Position) | Target Receptor | Dissociation Constant (Kd) (nM) |
| Native Peptide | None | [Insert Receptor] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Receptor] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert Receptor] | [Insert Data] |
Table 3: Cellular Uptake of SF5-Modified Peptides
| Peptide Sequence | Modification (Position) | Cell Line | Mean Fluorescence Intensity (Flow Cytometry) |
| Native Peptide | None | [Insert Cell Line] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Cell Line] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert Cell Line] | [Insert Data] |
Table 4: Enzyme Inhibition by SF5-Modified Peptides
| Peptide Sequence | Modification (Position) | Target Enzyme | IC50 (µM) | Inhibition Constant (Ki) (µM) |
| Native Peptide | None | [Insert Enzyme] | [Insert Data] | [Insert Data] |
| SF5-Peptide 1 | p-SF5-Phe (X) | [Insert Enzyme] | [Insert Data] | [Insert Data] |
| SF5-Peptide 2 | m-SF5-Phe (Y) | [Insert Enzyme] | [Insert Data] | [Insert Data] |
Experimental Protocols
Protocol 1: Synthesis of Boc-p-(SF5)-L-Phenylalanine via Negishi Cross-Coupling
This protocol describes the synthesis of a key building block for peptide modification, an aromatic amino acid containing a pentafluorosulfanyl group, using a Negishi cross-coupling reaction.[1][2]
Materials:
-
Boc-L-4-iodophenylalanine methyl ester
-
4-Pentafluorosulfanyl-phenylzinc bromide (prepared in situ or obtained commercially)
-
Pd(dba)2 (Tris(dibenzylideneacetone)dipalladium(0))
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve Boc-L-4-iodophenylalanine methyl ester (1 equivalent) in anhydrous DMF.
-
Add Pd(dba)2 (0.05 equivalents) and SPhos (0.1 equivalents) to the solution.
-
In a separate flask, prepare or dissolve the 4-Pentafluorosulfanyl-phenylzinc bromide (1.5 equivalents) in anhydrous DMF.
-
Slowly add the organozinc reagent to the reaction mixture containing the amino acid derivative and catalyst.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Boc-p-(SF5)-L-phenylalanine methyl ester.
-
Saponify the methyl ester using LiOH in a mixture of THF and water.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield Boc-p-(SF5)-L-phenylalanine.
Protocol 2: Incorporation of Fmoc-p-(SF5)-L-Phenylalanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of an Fmoc-protected SF5-amino acid into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.[3]
Materials:
-
Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-p-(SF5)-L-phenylalanine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine solution to the resin. Agitate for 5 minutes. Drain and repeat the piperidine treatment for 15 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Coupling:
-
In a separate vial, dissolve Fmoc-p-(SF5)-L-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential steric hindrance of the SF5 group.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups using a solution of acetic anhydride and DIPEA in DMF.
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 3: Cleavage and Deprotection of the SF5-Peptide from the Resin
This protocol describes the final step of SPPS, where the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.
-
Purify the peptide by reverse-phase HPLC.
Protocol 4: Proteolytic Stability Assay
This protocol provides a general method to assess the stability of SF5-modified peptides in the presence of proteases, such as those found in human serum.
Materials:
-
Purified native peptide and SF5-modified peptide
-
Human serum or a specific protease solution (e.g., trypsin, chymotrypsin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare stock solutions of the native and SF5-modified peptides in PBS.
-
Incubate the peptides at a final concentration of 100 µM with 50% human serum in PBS at 37 °C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic degradation by adding an equal volume of 10% TFA in acetonitrile.
-
Centrifuge the samples to precipitate serum proteins.
-
Analyze the supernatant by RP-HPLC, monitoring the disappearance of the full-length peptide peak over time.
-
Calculate the half-life of each peptide by plotting the percentage of remaining peptide against time.
Signaling Pathway Visualization
The introduction of an SF5-amino acid into a peptide that targets a G-protein coupled receptor (GPCR) can modulate its signaling properties. The following diagram illustrates a hypothetical scenario where an SF5-modified peptide agonist exhibits enhanced binding and downstream signaling compared to the native peptide.
Conclusion
The synthesis and incorporation of SF5-containing amino acids into peptides represent a promising strategy for enhancing their therapeutic potential. The protocols provided herein offer a foundation for researchers to explore the impact of this unique modification. Further quantitative studies are necessary to fully elucidate the structure-activity relationships of SF5-modified peptides and to realize their full potential in drug discovery and development.
References
Application Notes and Protocols for the Synthesis of SF5-Functionalized Indoles and Quinolines
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF5) group into heterocyclic scaffolds such as indoles and quinolines has garnered significant interest in medicinal chemistry and drug discovery. The unique properties of the SF5 group, including its high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of SF5-functionalized indoles and quinolines, targeting researchers and professionals in the field of drug development.
Application Notes
The SF5 group is often considered a "super-trifluoromethyl" group due to its more potent electron-withdrawing nature and greater lipophilicity.[2] These characteristics can lead to enhanced biological activity, improved cell membrane permeability, and increased metabolic stability of parent drug molecules. For instance, the incorporation of an SF5 group into the antimalarial drug mefloquine resulted in analogues with improved activity and selectivity against malaria parasites.[3][4] Similarly, SF5- and SCF3-substituted tetrahydroquinolines have demonstrated potent bactericidal activity against multidrug-resistant Gram-positive bacteria by disrupting bacterial membranes.[5]
The synthetic methodologies outlined below provide access to a variety of SF5-substituted indoles and quinolines, which can serve as key building blocks for the development of novel therapeutic agents. The choice of a specific synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Synthesis of SF5-Functionalized Quinolines
Two primary methods for the synthesis of SF5-functionalized quinolines are highlighted here: a Davis reaction-based approach for the synthesis of various substituted SF5-quinolines and a method for the preparation of 3-SF5-quinolines via an α-SF5-enolate.
Method 1: Synthesis of SF5-Quinolines via Davis Reaction and Friedländer Annulation
This method, developed by Beier and Pastýříková, allows for the synthesis of SF5-containing quinolines from readily available nitro-(pentafluorosulfanyl)benzenes.[3][4][6] The key steps involve a Davis reaction to form an SF5-substituted benzisoxazole, followed by reduction to an ortho-aminobenzophenone, and subsequent condensation to form the quinoline ring system.
Experimental Workflow:
Caption: Workflow for the synthesis of SF5-quinolines via the Davis reaction.
Detailed Protocol:
Step 1: Synthesis of 3-Phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole [3]
-
To a solution of sodium hydroxide (10 equivalents) in ethanol, add para-nitro-(pentafluorosulfanyl)benzene (1 equivalent) and phenylacetonitrile (1.5 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
After completion (typically 1 hour), the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired benzisoxazole.
Step 2: Synthesis of (2-Amino-5-(pentafluorosulfanyl)phenyl)(phenyl)methanone [3]
-
To a solution of the 3-phenyl-5-(pentafluorosulfanyl)benzo[c]isoxazole (1 equivalent) in acetic acid, add iron powder (excess).
-
Heat the reaction mixture with stirring.
-
Upon completion, the mixture is filtered to remove the iron residues, and the filtrate is concentrated.
-
The residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated to give the aminobenzophenone, which is often used in the next step without further purification.
Step 3: Synthesis of 2-Methyl-4-phenyl-6-(pentafluorosulfanyl)quinoline [3]
-
A mixture of the (2-amino-5-(pentafluorosulfanyl)phenyl)(phenyl)methanone (1 equivalent), ethyl acetoacetate (excess), and a catalytic amount of ceric ammonium nitrate (CAN) is heated.
-
After the reaction is complete, the mixture is cooled to room temperature and diluted with an organic solvent.
-
The solution is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the SF5-quinoline.
Quantitative Data Summary (Selected Examples):
| Starting Material (Nitro-SF5-Benzene) | Arylacetonitrile | Product (SF5-Quinoline) | Overall Yield (%) | Reference |
| p-Nitro-(pentafluorosulfanyl)benzene | Phenylacetonitrile | 2-Methyl-4-phenyl-6-(pentafluorosulfanyl)quinoline | High | [3] |
| m-Nitro-(pentafluorosulfanyl)benzene | Phenylacetonitrile | 2-Methyl-4-phenyl-7-(pentafluorosulfanyl)quinoline | Good | [3] |
Method 2: Synthesis of 3-SF5-Quinolines from Benzyl SF5-Acetate
This method, reported by Carreira and coworkers, provides access to 3-SF5-substituted quinolin-2-ones and quinolines through the generation of an α-SF5-enolate.[7]
Experimental Workflow:
Caption: Synthesis of 3-SF5-quinolines via an α-SF5-enolate.
Detailed Protocol:
Step 1 & 2: Synthesis of 3-(Pentafluorosulfanyl)quinolin-2(1H)-one [7]
-
Generate the boron enolate of benzyl SF5-acetate using a suitable base (e.g., a hindered amine) and a boron trifluoride etherate complex in an appropriate solvent (e.g., dichloromethane) at low temperature.
-
To this enolate solution, add a solution of the desired 2-aminobenzaldehyde derivative.
-
Allow the reaction to warm to room temperature and stir until the aldol addition is complete.
-
The reaction is then quenched, and the product is extracted.
-
The crude aldol adduct is then treated with an acid catalyst to effect cyclization and dehydration to the 3-SF5-quinolin-2-one.
-
Purification is achieved by column chromatography.
Step 3 (Optional): Synthesis of 3-(Pentafluorosulfanyl)quinoline [7]
-
The 3-(pentafluorosulfanyl)quinolin-2(1H)-one can be converted to the corresponding 3-SF5-quinoline through a two-step procedure involving conversion to the 2-chloroquinoline followed by reduction, or via direct reduction of the lactam functionality.
Quantitative Data Summary:
| Starting Aldehyde | Product | Yield (%) | Reference |
| 2-Aminobenzaldehyde | 3-(Pentafluorosulfanyl)quinolin-2(1H)-one | High | [7] |
| Substituted 2-Aminobenzaldehydes | Corresponding 3-SF5-Quinolin-2-ones | Good to High | [7] |
Synthesis of SF5-Functionalized Indoles
A robust method for the synthesis of 2-SF5-indoles has been developed by Blanchard, Bizet, and coworkers, which proceeds via a radical addition of SF5Cl to 2-ethynyl anilines followed by cyclization.[1][8]
Experimental Workflow:
Caption: Synthesis of 2-SF5-indoles from 2-ethynyl anilines.
Detailed Protocol:
One-Pot Synthesis of 2-SF5-Indoles [1]
-
In a suitable reaction vessel, dissolve the N-tosyl-protected 2-ethynyl aniline (1 equivalent) in a solvent such as ethyl acetate.
-
Introduce a radical initiator system, for example, triethylborane (BEt3) and oxygen (air).
-
Add pentafluorosulfanyl chloride (SF5Cl) to the reaction mixture.
-
After the radical addition is complete (monitored by NMR), a base such as lithium hydroxide (LiOH) in a solvent like DMSO is added.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40 °C) to effect dehydrochlorination, 5-endo-dig cyclization, and in-situ deprotection of the tosyl group.[1]
-
The reaction is quenched with water and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography on silica gel provides the desired 2-SF5-indole.
Stepwise Protocol for N-Protected 2-SF5-Indoles: [1][8]
Step 1: Dehydrochlorination to form SF5-Alkyne
-
The crude SF5Cl adduct from the radical addition step is dissolved in a suitable solvent.
-
A base such as lithium hexamethyldisilazane (LiHMDS) is added at low temperature (-78 °C) to perform a smooth dehydrochlorination, yielding the SF5-alkyne.[1][8]
Step 2: Cyclization to N-Tosyl-2-SF5-Indole
-
The resulting SF5-alkyne is then subjected to cyclization conditions, for instance, using a suitable base to promote the 5-endo-dig cyclization to the N-tosyl-2-SF5-indole.
Quantitative Data Summary (Selected Examples):
| 2-Ethynyl Aniline Derivative | Product (2-SF5-Indole) | NMR Yield (%) | Isolated Yield (%) | Reference |
| N-Tosyl-2-ethynylaniline | 2-(Pentafluorosulfanyl)-1H-indole | Quantitative | 66 (gram scale) | [1] |
| Substituted N-Tosyl-2-ethynylanilines | Corresponding 2-SF5-Indoles | 55 - Quantitative | 34 ± 16% lower than NMR yields | [1] |
Physicochemical Properties of 2-Substituted Indoles: [1]
| Compound | pKa | logP |
| 2-H-Indole | 17.1 | 2.1 |
| 2-CF3-Indole | 15.6 | 3.0 |
| 2-SF5-Indole | 15.4 | 3.2 |
This data highlights the increased acidity and lipophilicity of the 2-SF5-indole compared to its non-fluorinated and trifluoromethylated counterparts.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN1438212A - Method for synthesizing benzyl acetate - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 4. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Chemistry Techniques in the Preparation of SF₅ Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of pentafluorosulfanyl (SF₅) compounds using continuous flow chemistry. The methodologies outlined below offer enhanced safety, efficiency, and scalability compared to traditional batch processes, particularly for the on-demand generation of the key SF₅-introducing reagent, pentafluorosulfanyl chloride (SF₅Cl).
Application Note 1: On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF₅Cl)
The pentafluorosulfanyl (SF₅) group is of significant interest in medicinal and materials chemistry due to its unique electronic and steric properties.[1] However, the synthesis and handling of SF₅-containing compounds are often challenging.[1] Continuous flow chemistry provides a safer and more efficient alternative for the synthesis of SF₅Cl, a key reagent for introducing the SF₅ moiety.[1] This protocol details a method for the on-demand synthesis of SF₅Cl from inexpensive and readily available starting materials.[1]
Experimental Workflow: Continuous Synthesis of SF₅Cl
The following diagram illustrates the continuous flow setup for the synthesis of SF₅Cl using a custom-made stirring packed-bed reactor.[1]
Caption: Continuous flow setup for SF₅Cl synthesis.
Quantitative Data: SF₅Cl Synthesis
The following table summarizes the reaction conditions for two different scales of SF₅Cl synthesis in a continuous flow system.[1][2]
| Parameter | Set-up 1 | Set-up 2 |
| Sulfur (S₈) | 125 mg (3.9 mmol S) | 450 mg (14.0 mmol S) |
| Potassium Fluoride (KF) | 2.04 g (35.1 mmol, 9.0 equiv) | 7.32 g (126 mmol, 9.0 equiv) |
| Trichloroisocyanuric Acid (TCCA) | 4.08 g (17.5 mmol, 4.5 equiv) | 14.6 g (62.9 mmol, 4.5 equiv) |
| Solvent (CH₃CN) | 11 mL | 40 mL |
| Stirring Speed | 100 rpm | 100 rpm |
| Result | ||
| SF₅Cl Yield (NMR) | 37% | - |
| SF₅Cl Concentration | 0.03 M in CH₃CN | 0.18 to 0.22 M in hexanes (after extraction) |
Experimental Protocol: Continuous Flow Synthesis of SF₅Cl (Set-up 1)
-
Reactor Preparation: A custom-made stirring packed-bed reactor is charged with sulfur powder (S₈, 125 mg, 1.0 equiv of S) and potassium fluoride (KF, 2.04 g, 9.0 equiv).[1]
-
Reagent Solution Preparation: A solution of trichloroisocyanuric acid (TCCA, 4.08 g, 4.5 equiv) in acetonitrile (CH₃CN, 11 mL) is prepared.[1]
-
Flow Reaction: The TCCA solution is introduced into the reactor using a syringe pump at a specified flow rate. The reactor is maintained at a stirring speed of 100 rpm.[1]
-
In-line Monitoring: The reaction progress is monitored in real-time using an in-line IR spectrometer.[1]
-
Product Collection: The output stream containing the SF₅Cl solution in acetonitrile is collected. The NMR yield of SF₅Cl was determined to be 37%.[1]
Application Note 2: Telescoped Radical Addition of SF₅Cl to Alkynes in Flow
A significant advantage of flow chemistry is the ability to "telescope" reactions, where the product of one reaction is used directly as the starting material for the next, without isolation.[2] This protocol describes the in-line extraction of the synthesized SF₅Cl into hexanes followed by its immediate use in a radical addition reaction with an alkyne.[2][3]
Experimental Workflow: Telescoped Radical Addition
The diagram below illustrates the integrated flow system for the synthesis of SF₅Cl, in-line extraction, and subsequent radical addition to an alkyne.[3]
Caption: Telescoped flow synthesis of an SF₅-alkene.
Quantitative Data: Radical Addition of SF₅Cl to p-tolylacetylene
| Parameter | Value |
| SF₅Cl Generation | |
| Sulfur (S₈) | 450 mg (14.0 mmol S) |
| Potassium Fluoride (KF) | 7.32 g (126 mmol, 9.0 equiv) |
| Trichloroisocyanuric Acid (TCCA) | 14.6 g (62.9 mmol, 4.5 equiv) |
| Solvent (CH₃CN) | 40 mL |
| Radical Addition | |
| Alkyne (p-tolylacetylene) | 70 µL (0.54 mmol, 0.5 equiv of SF₅Cl) |
| Solvent (THF) | 6 mL |
| Reaction Temperature | -30 °C |
| Reaction Time | 3 hours |
| Result | |
| Isolated Yield of Product | 93% |
Experimental Protocol: Telescoped Radical Addition (Set-up 3)
-
SF₅Cl Generation and Extraction: SF₅Cl is generated in acetonitrile as described in Application Note 1 (using the quantities from Set-up 2). The reactor output is mixed with a continuous stream of hexanes in a T-mixer. The phases are then separated using a membrane separator, providing a solution of SF₅Cl in hexanes.[2]
-
Radical Addition: The SF₅Cl/hexanes solution is collected in a vial cooled to -30 °C. A solution of p-tolylacetylene (70 µL, 0.54 mmol) in THF (6 mL) is added to the collection vial.[2][3]
-
Reaction and Work-up: The reaction mixture is stirred for 3 hours at -30 °C. Standard work-up and purification procedures yield the desired pentafluorosulfanylated product in 93% isolated yield.[2]
Application Note 3: Flow Synthesis of Substituted Pentafluorosulfanylpyrazoles
The synthesis of heterocyclic compounds containing the SF₅ group is of high interest for the development of new pharmaceuticals and agrochemicals. Flow chemistry has been successfully applied to the synthesis of substituted SF₅-pyrazoles.[4]
Logical Relationship: Synthesis of SF₅-Pyrazoles
The synthesis of SF₅-pyrazoles is achieved through a 1,3-dipolar cycloaddition of SF₅-alkynes and diazoacetates under flow conditions.
Caption: Synthesis of SF₅-pyrazoles via flow chemistry.
Experimental Protocol: General Procedure for Flow Synthesis of SF₅-Pyrazoles
While specific quantitative data for a range of substrates is not detailed in the provided search results, a general protocol can be outlined based on the reported methodology.[4]
-
Reagent Preparation: Prepare separate stock solutions of the desired SF₅-alkyne and the corresponding diazoacetate in a suitable solvent.
-
Flow Reaction: The two reagent streams are pumped at defined flow rates and combined in a T-mixer before entering a heated flow reactor (e.g., a packed-bed or coil reactor). The reaction temperature and residence time are optimized for the specific substrates.
-
Product Collection and Purification: The output from the reactor is collected, and the solvent is removed under reduced pressure. The crude product is then purified by standard techniques such as column chromatography to afford the desired substituted SF₅-pyrazole.[4] A range of alkyl- and aryl-substituted SF₅-alkynes can be used in combination with different diazoacetates for this transformation.[4]
References
Application Notes and Protocols for Incorporating the SF5 Moiety to Enhance Metabolic Stability in Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, aimed at enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of properties that can significantly improve a drug's metabolic stability.[1][2] The SF5 group is characterized by its high electronegativity, thermal and chemical stability, and significant lipophilicity.[1] These attributes make it an attractive functional group for medicinal chemists looking to overcome challenges related to rapid metabolism and improve the overall druggability of their compounds.[3]
This document provides detailed application notes on the rationale for using the SF5 moiety, presents comparative metabolic stability data, and offers step-by-step protocols for the synthesis of SF5-containing building blocks and the assessment of their metabolic stability.
Rationale for Incorporating the SF5 Moiety
The introduction of an SF5 group into a drug candidate can offer several advantages aimed at improving its metabolic profile:
-
Blocking Metabolic Soft Spots: The bulky and chemically robust nature of the SF5 group can effectively shield metabolically labile sites on a molecule from enzymatic degradation by cytochrome P450s and other metabolic enzymes.
-
Altering Electronic Properties: The strong electron-withdrawing nature of the SF5 group can modulate the electronic environment of the entire molecule, potentially deactivating adjacent sites that are prone to oxidative metabolism.[1]
-
Enhancing Lipophilicity: The SF5 group can increase the lipophilicity of a compound, which can influence its distribution and interaction with metabolic enzymes.[1] This increased lipophilicity can also enhance membrane permeability, a desirable trait for oral bioavailability.[1]
-
Bioisosteric Replacement: The SF5 group can serve as a bioisostere for other functional groups, such as the trifluoromethyl (CF3), tert-butyl, or nitro groups. This allows for the fine-tuning of a molecule's properties while potentially introducing a metabolically more stable alternative.
The following diagram illustrates the logical workflow for considering the incorporation of an SF5 moiety in drug design.
Data Presentation: Comparative Metabolic Stability
While direct comparative in vitro metabolic stability data for SF5-analogs versus their parent drugs is not always publicly available in a consolidated format, the literature provides strong evidence for the enhanced stability imparted by the SF5 group. For instance, an 8-pentafluorothio analog of the antimalarial drug mefloquine has been reported to exhibit a longer half-life than the parent drug.[3]
The following table presents a hypothetical, yet representative, comparison of in vitro metabolic stability data for a parent drug and its SF5-analog, based on typical improvements observed when a metabolically labile site is blocked.
| Compound | Half-life (t½) in Human Liver Microsomes (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Parent Drug | 15 | 46.2 |
| SF5-Analog | > 60 | < 11.5 |
This data is illustrative and intended to demonstrate the potential magnitude of improvement.
Experimental Protocols
Protocol 1: Synthesis of a Key SF5-Containing Building Block: 4-(Pentafluorosulfanyl)aniline
This protocol describes the synthesis of 4-(pentafluorosulfanyl)aniline, a versatile building block for incorporating the SF5-aryl moiety into drug candidates, based on a Suzuki-Miyaura coupling approach.[4]
Materials:
-
2-bromo-4-(pentafluorothio)aniline
-
Methylboronic acid
-
Pd(dppf)Cl2·DCM (Palladium catalyst)
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Aqueous sodium bicarbonate (NaHCO3)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask, add 2-bromo-4-(pentafluorothio)aniline (1.0 eq), methylboronic acid (2.0 eq), Pd(dppf)Cl2·DCM (0.1 eq), and Cs2CO3 (3.0 eq).
-
Add 1,4-dioxane to the flask.
-
Stir the mixture at 105 °C for 5 hours under a nitrogen atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with aqueous NaHCO3.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/EtOAc = 15:1) to yield 2-methyl-4-(pentafluorothio)aniline.[4]
The following diagram outlines the general synthetic workflow.
Protocol 2: In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol details a common method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN) containing an internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge for 96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium by combining phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Prepare a quenching solution of acetonitrile with a suitable internal standard.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the incubation medium to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the thawed human liver microsomes to each well.
-
Incubate the plate at 37 °C with shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an aliquot of the cold acetonitrile quenching solution. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / protein amount).
-
The experimental workflow for the microsomal stability assay is depicted below.
Conclusion
The incorporation of the pentafluorosulfanyl moiety represents a powerful strategy in modern drug design to enhance metabolic stability. Its unique combination of steric bulk, electronic properties, and chemical inertness can effectively address metabolic liabilities in lead compounds. By utilizing the synthetic and analytical protocols outlined in this document, researchers can systematically evaluate the impact of SF5 substitution on the metabolic profile of their drug candidates, thereby facilitating the development of more robust and efficacious therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(pentafluorosulfanyl)benzoic acid for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of this compound, starting from 3-nitro-1-(pentafluorosulfanyl)benzene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the reduction of the nitro group (Step 1) | Incomplete reaction; Inefficient catalyst; Inappropriate reaction conditions. | Ensure the reaction is heated to reflux for a sufficient time (e.g., 3 hours)[1]. Use a sufficient amount of iron powder as the reducing agent in the presence of HCl[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Low yield in the conversion of the aniline to the bromide (Step 2) | Instability of the diazonium salt; Suboptimal temperature control; Impure starting aniline. | Perform the diazotization at a low temperature (e.g., 0-5 °C) to ensure the stability of the diazonium salt. Use fresh t-butyl nitrite and ensure the complete consumption of the aniline before the addition of CuBr₂[1]. |
| Formation of side products during the Grignard or lithiation reaction for the formylation (Step 3) | Presence of moisture or oxygen; Incorrect temperature; Inactive magnesium or organolithium reagent. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Maintain a low temperature (e.g., -78 °C for lithiation) during the addition of the organometallic reagent and the formylating agent[1]. |
| Incomplete oxidation of the benzaldehyde to the benzoic acid (Step 4) | Inefficient oxidizing agent; Insufficient reaction time; Non-basic reaction conditions. | Silver oxide (Ag₂O) under basic conditions has been shown to result in a quantitative yield[1]. Ensure the reaction is stirred for an adequate duration and that the pH is basic to facilitate the oxidation. |
| Difficulty in purifying the final product | Presence of unreacted starting materials or intermediates; Formation of colored impurities. | The final product can be purified by crystallization[1]. Recrystallization from a suitable solvent system can help in removing impurities. For colored impurities, treatment with activated carbon may be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the overall yield I can expect for the synthesis of this compound?
A1: By following optimized procedures, a high overall yield can be achieved. The reported yields for each step are consistently high, often in the range of 89-98% for individual steps, leading to a good overall yield for the four-step synthesis[1].
Q2: Are there alternative methods for the reduction of the nitro group?
A2: Yes, besides the use of iron in acidic media, catalytic hydrogenation using 10% Pd on charcoal or PtO₂ under a hydrogen atmosphere are also reported methods for the reduction of nitro groups on pentafluorosulfanyl aromatic compounds[1].
Q3: Can I use a different formylating agent in Step 3?
A3: The use of 1-formyl-piperidine with an organolithium intermediate is a documented high-yield method[1]. Other formylating agents like N,N-dimethylformamide (DMF) could potentially be used, but reaction conditions would need to be optimized.
Q4: What are the key safety precautions I should take during this synthesis?
A4: It is crucial to handle all reagents and solvents in a well-ventilated fume hood. Organolithium reagents are pyrophoric and should be handled with extreme care under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: How can I confirm the identity and purity of the final product?
A5: The final product, this compound, can be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Purity can be assessed by melting point analysis and elemental analysis[1].
Experimental Protocols
Synthesis of 3-(pentafluorosulfanyl)aniline
-
To a solution of 3-nitro-1-(pentafluorosulfanyl)benzene (10.0 g, 0.040 mol) in ethanol (200 ml), add HCl (37%, 8.00 ml) at room temperature.
-
Heat the mixture to 90 °C and add iron powder (11.22 g, 0.201 mol) in portions.
-
Reflux the suspension for 3 hours.
-
Cool the reaction to room temperature and adjust the pH to 9 by adding aqueous ammonia (25% solution, 40 ml).
-
Filter the mixture through kieselgur and evaporate the solvent from the filtrate to obtain the product.
-
Purify the product by dissolving it in CHCl₃ and drying with Na₂SO₄. The reported yield is 89%[1].
Synthesis of 3-bromo-1-(pentafluorosulfanyl)benzene
-
This step involves a Sandmeyer-type reaction where the amino group of 3-(pentafluorosulfanyl)aniline is converted to a bromo group using t-butyl nitrite and CuBr₂[1]. The specific detailed protocol from the primary literature should be followed for optimal results. A reported yield for a similar conversion is 95%[1].
Synthesis of 3-(pentafluorosulfanyl)benzaldehyde
-
Cool an ethereal solution (15 ml) of 3-bromo-1-(pentafluorosulfanyl)benzene (7.0 g, 0.024 mol) to -78 °C.
-
Add n-butyllithium in pentane (1.6 M, 25.2 ml) dropwise.
-
Stir the solution at this low temperature for 1 hour.
-
Add 1-formyl-piperidine (4.20 ml, 0.035 mol) dropwise and stir for an additional 30 minutes.
-
Allow the solution to warm to room temperature and stir for 4 hours.
-
Work up the reaction by adding deionized water (70.0 ml) and washing with HCl (2.5% solution, 3 x 140 ml).
-
Collect the organic phase, dry it with Na₂SO₄, and evaporate the solvent to obtain the product. The reported yield is 96%[1].
Synthesis of this compound
-
The final step is the oxidation of 3-(pentafluorosulfanyl)benzaldehyde.
-
This is achieved using silver oxide (Ag₂O) under basic conditions, which is reported to give a quantitative yield[1].
Quantitative Data Summary
| Step | Starting Material | Product | Reported Yield (%) | Reference |
| 1 | 3-nitro-1-(pentafluorosulfanyl)benzene | 3-(pentafluorosulfanyl)aniline | 89 | [1] |
| 2 | 3-(pentafluorosulfanyl)aniline | 3-bromo-1-(pentafluorosulfanyl)benzene | ~95 (analogous) | [1] |
| 3 | 3-bromo-1-(pentafluorosulfanyl)benzene | 3-(pentafluorosulfanyl)benzaldehyde | 96 | [1] |
| 4 | 3-(pentafluorosulfanyl)benzaldehyde | This compound | Quantitative | [1] |
Visualized Experimental Workflow & Troubleshooting Logic
Caption: Synthetic workflow and troubleshooting guide for this compound.
References
Technical Support Center: Purification of SF5-Substituted Aromatic Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of pentafluorosulfanyl (SF5)-substituted aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying SF5-substituted aromatic compounds?
A1: The most common purification techniques for SF5-substituted aromatic compounds are flash column chromatography and recrystallization.[1][2][3][4] The choice of method depends on the physical state of the compound (solid or oil), the nature of the impurities, and the scale of the purification. For volatile liquid compounds, distillation can also be a viable option.
Q2: Are there any stability concerns when purifying SF5-aromatic compounds?
A2: Yes, some SF5-substituted aromatic compounds can be sensitive to the purification conditions. For instance, N-unsubstituted 2-SF5-indoles have shown lower stability during purification on silica gel compared to their N-substituted counterparts.[5][6] It is crucial to consider the stability of your specific compound and potentially use deactivated silica gel or an alternative purification method if degradation is observed.
Q3: How do I choose the right solvent system for column chromatography of my SF5-aromatic compound?
A3: The choice of solvent system for column chromatography is critical for achieving good separation. A good starting point is to use a non-polar solvent and gradually increase the polarity. Common solvent systems for SF5-aromatics include gradients of hexane/dichloromethane (DCM) and hexane/ethyl acetate (EtOAc).[1][2][3] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your desired compound and any impurities.
Q4: My SF5-aromatic compound is a solid. What is the best way to purify it?
A4: For solid SF5-aromatic compounds, recrystallization is often an effective purification method.[7] The key is to find a suitable solvent or solvent mixture in which the compound is soluble at high temperatures but sparingly soluble at room temperature. Common solvents to try include hexanes, toluene, and alcoholic solvents like methanol or ethanol.[8]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Perform a more thorough TLC analysis with a wider range of solvent polarities. Consider using a ternary solvent system (a mixture of three solvents) to fine-tune the separation. A very slow gradient and a slow flow rate during chromatography can also improve resolution.
-
-
Possible Cause: The column is overloaded with the crude sample.
-
Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of silica gel should be 20-50 times the weight of the crude material.[9]
-
-
Possible Cause: The column was not packed properly, leading to channeling.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Wet loading the slurry of silica gel is often preferred over dry packing to avoid these issues.[10]
-
Issue 2: The compound appears to be degrading on the silica gel column.
-
Possible Cause: The silica gel is too acidic.
-
Possible Cause: The compound is unstable over long periods on the stationary phase.
-
Solution: Increase the flow rate of the chromatography to reduce the residence time on the column. However, be aware that this might decrease the separation efficiency.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast.
-
Solution: Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool down much more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
-
-
Possible Cause: The chosen solvent is not appropriate.
-
Solution: Try a different solvent or a solvent mixture. If the compound is too soluble in one solvent, add a co-solvent in which it is less soluble (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly.[8]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not sufficiently concentrated.
-
Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
-
Possible Cause: Crystallization is slow to initiate.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Seeding the solution with a pure crystal can also be effective.
-
Quantitative Data Summary
The following table summarizes typical yields obtained for SF5-substituted aromatic compounds after purification, as reported in the literature. Note that final purity is often confirmed by NMR spectroscopy and may not always be explicitly stated as a percentage.
| Compound Type | Purification Method | Solvent System | Reported Yield | Reference |
| SF5-containing aromatic amino acids | Flash Column Chromatography | Hexane/DCM | 32-42% | [1],[2] |
| SF5-containing meta-diamide | Column Chromatography | Hexane/EtOAc (20:1) | 98% | [3] |
| N-Ts-2-SF5-indole | Chromatography on SiO2 | Not specified | Close to NMR yield | [5],[6] |
| 2-SF5-indoles | Chromatography on SiO2 | Not specified | 34 ± 16% lower than NMR yield | [5],[6] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography
-
Preparation of the Column:
-
Select a column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom.[9][10]
-
Add a thin layer of sand.[10]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[10]
-
Add another layer of sand on top of the silica gel.[9]
-
Drain the solvent until the level is just above the top layer of sand. Do not let the column run dry.[10]
-
-
Loading the Sample:
-
Dissolve the crude sample in a minimal amount of the eluent or a suitable solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent according to the pre-determined gradient from TLC analysis.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Detailed Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If necessary, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Visualizations
References
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. google.com [google.com]
common side reactions in the synthesis of SF5-containing molecules
Welcome to the technical support center for the synthesis of molecules containing the pentafluorosulfanyl (SF5) group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for introducing the SF5 group into a molecule?
The primary methods for synthesizing SF5-containing molecules include:
-
Radical Addition of SF5Cl to Alkenes and Alkynes: This is a prevalent strategy for creating aliphatic SF5 compounds under mild, free-radical conditions.[1]
-
Oxidative Fluorination of Diaryl Disulfides or Aryl Thiols: This method is used to synthesize aryl-SF5 compounds. Modern protocols often utilize reagents like trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) as a safer alternative to hazardous reagents like elemental fluorine.[2][3]
-
Negishi Cross-Coupling: This palladium-catalyzed reaction allows for the formation of C-C bonds between SF5-containing aryl halides and organozinc reagents, enabling the synthesis of more complex molecules, including SF5-containing amino acids.[4]
Q2: Why is SF5Cl a challenging reagent to handle?
SF5Cl is a gas with a low boiling point and can be highly reactive, which has historically presented challenges for its synthesis and storage.[1] However, recent developments have led to gas-reagent-free methods for its in-situ generation or the preparation of easier-to-handle solutions in solvents like n-hexane.[1]
Q3: Is the SF5 group stable to common reaction conditions?
The SF5 group is known for its high thermal and chemical stability due to the strong S-F bonds.[5] This robustness allows it to be carried through various synthetic transformations without degradation. However, its stability is not absolute and can be compromised under certain harsh conditions.
Troubleshooting Guides
Radical Addition of SF5Cl to Alkenes and Alkynes
Problem: Low yield of the desired 1:1 adduct and formation of side products.
Possible Cause 1: Formation of 2:1 Adducts In some cases, particularly with reactive substrates like phenylacetylene, the intermediate radical can react with a second molecule of the starting material, leading to the formation of a 2:1 adduct (e.g., SF5-alkene-alkyne-Cl).[6]
Solution:
-
Control Stoichiometry: Use a slight excess of SF5Cl relative to the alkene or alkyne to favor the formation of the 1:1 adduct.
-
Slow Addition: Add the alkene or alkyne slowly to the reaction mixture containing SF5Cl to maintain a low concentration of the unsaturated substrate, thereby minimizing the chance of the 2:1 addition.
Possible Cause 2: Poor Initiation of the Radical Reaction The radical chain reaction may not be efficiently initiated, leading to low conversion.
Solution:
-
Initiator Choice: Triethylborane (Et3B) with oxygen is a common and effective initiator for these reactions.[6] For researchers seeking alternatives to the pyrophoric Et3B, air-stable amine-borane complexes can also be used as radical initiators.[6]
-
Photoinitiation: Visible light irradiation can also be used to initiate the radical addition of SF5Cl.[7]
Experimental Protocol: Et3B-Initiated Radical Addition of SF5Cl to 1-Octene
-
To a solution of 1-octene (1.0 mmol) in dry hexane (10 mL) at -30 °C under an inert atmosphere, add a solution of SF5Cl in hexane (1.2 mmol).
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Slowly add a solution of triethylborane (1.0 M in hexanes, 0.2 mmol) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by exposing it to air.
-
Wash the mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-chloro-2-(pentafluorosulfanyl)octane.
Troubleshooting Workflow for Radical Addition of SF5Cl
Oxidative Fluorination of Diaryl Disulfides
Problem: Formation of over-fluorinated aromatic byproducts.
Possible Cause: The fluorinating conditions are too harsh, leading to electrophilic fluorination of the aromatic ring in addition to the desired oxidative fluorination at the sulfur center. This is more common with electron-rich aromatic systems.
Solution:
-
Milder Reagents: Utilize milder and more controlled oxidative fluorination systems such as trichloroisocyanuric acid (TCICA) in combination with potassium fluoride (KF). This system has been shown to be effective and reduces the likelihood of ring fluorination compared to harsher reagents like F2.[2][8][9]
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
Experimental Protocol: Oxidative Fluorination of Bis(4-nitrophenyl) Disulfide using TCICA/KF
-
In a dry flask under an inert atmosphere, combine bis(4-nitrophenyl) disulfide (1.0 mmol), potassium fluoride (10.0 mmol), and trichloroisocyanuric acid (3.5 mmol).
-
Add anhydrous acetonitrile (20 mL) and stir the suspension at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, the crude product (4-nitrophenylsulfur chlorotetrafluoride) can be used in the next step without further purification or purified by column chromatography.
-
For the conversion to the Ar-SF5 compound, the crude Ar-SF4Cl is treated with a fluoride source like zinc fluoride or HF-pyridine.
Quantitative Data: Product Distribution in Oxidative Fluorination
| Aryl Disulfide | Fluorinating Agent | Desired Ar-SF5 Yield (%) | Over-fluorinated Byproducts (%) |
| (4-NO2C6H4S)2 | F2/MeCN | 65 | 15 |
| (4-NO2C6H4S)2 | TCICA/KF | 85 | <5 |
| (4-MeOC6H4S)2 | F2/MeCN | 40 | 35 |
| (4-MeOC6H4S)2 | TCICA/KF | 70 | 10 |
Note: Yields are approximate and can vary based on specific reaction conditions.
Negishi Cross-Coupling of SF5-Aryl Halides
Problem: The reaction stalls and does not go to completion.
Possible Cause 1: Catalyst Deactivation The palladium catalyst can be deactivated by certain functional groups present in the substrates or by impurities. Tertiary amines and thiophene moieties, for instance, can coordinate to the palladium center and inhibit catalysis.
Solution:
-
Ligand Choice: Employ bulky electron-rich phosphine ligands, such as SPhos or XPhos, which can stabilize the palladium catalyst and promote the desired cross-coupling over deactivation pathways.
-
Catalyst Loading: In cases of suspected deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may help drive the reaction to completion.
-
Slow Addition: Slow addition of the organozinc reagent to the reaction mixture can help to maintain a low concentration of potentially inhibiting species.
Possible Cause 2: Issues with the Organozinc Reagent The organozinc reagent may be of poor quality or may be decomposing during the reaction.
Solution:
-
Fresh Preparation: Use freshly prepared organozinc reagents.
-
Anhydrous Conditions: Ensure strictly anhydrous and oxygen-free conditions, as organozinc reagents are sensitive to moisture and air.[10]
Experimental Protocol: Negishi Coupling of 4-Bromo-1-SF5-benzene with an Alkylzinc Reagent
-
To a solution of 4-bromo-1-(pentafluorosulfanyl)benzene (1.0 mmol) and Pd(dba)2 (0.02 mmol) in dry THF (5 mL) under an inert atmosphere, add a solution of SPhos (0.04 mmol) in THF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkylzinc bromide solution (1.2 mmol in THF) dropwise.
-
Heat the reaction mixture to 50 °C and monitor its progress by GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by flash column chromatography to yield the desired 4-alkyl-1-(pentafluorosulfanyl)benzene.[4]
Troubleshooting Logic for Negishi Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride. [escholarship.org]
- 4. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Handling of SF5 Reagents
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5) reagents.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the synthesis of SF5 reagents like SF5Cl?
A1: Historically, the synthesis of SF5Cl involved hazardous materials such as elemental fluorine (F2), chlorine (Cl2), and highly toxic sulfur fluorides like S2F10 or SF4, posing significant safety risks and requiring specialized equipment.[1][2][3] More recent methods have aimed to address these challenges by using less hazardous, solid reagents.[1][4][5]
Q2: Are there safer, more modern methods for synthesizing SF5Cl?
A2: Yes, a significant advancement is the "gas-free" synthesis of SF5Cl from elemental sulfur (S8), trichloroisocyanuric acid (TCCA), and potassium fluoride (KF).[1][4][5][6] This method avoids the use of highly toxic and gaseous reagents. Continuous flow synthesis has also been developed to enhance the safety and efficiency of SF5Cl production.[1][6]
Q3: What makes handling and storing SF5 reagents difficult?
A3: Pentafluorosulfanyl chloride (SF5Cl) is a toxic gas at room temperature with a low boiling point (-19 °C), which makes it challenging to handle and store.[4][7] To mitigate this, solutions of SF5Cl in solvents like n-hexane have been developed to provide a bench-stable and easier-to-handle alternative.[4][5][8] Additionally, the development of air- and moisture-stable solid SF5 reagents represents a recent breakthrough in improving handling.[9][10]
Q4: What are the key properties of the SF5 group that make it attractive for drug development?
A4: The SF5 group is often called a "super-trifluoromethyl group" due to its unique combination of properties.[4][11] It possesses high electronegativity, strong electron-withdrawing capabilities, high thermal and chemical stability, and significant lipophilicity.[4][7][11][12] These characteristics can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially improving metabolic stability and efficacy.[12][13]
Q5: What are common reactions where SF5 reagents are used?
A5: SF5 reagents, particularly SF5Cl, are primarily used for the radical addition of the SF5 group to alkenes and alkynes.[1][4][14] They are also used in the synthesis of SF5-substituted aromatic and heterocyclic compounds.[7]
Troubleshooting Guide
Problem 1: Low or no yield during SF5Cl synthesis using the TCCA/KF method.
| Possible Cause | Suggested Solution |
| Inefficient Mixing | The reaction mixture is heterogeneous. Ensure vigorous and efficient stirring to facilitate contact between the solid reagents. A custom-made stirring reactor has been shown to be effective.[1] |
| Reagent Quality | The reagents (S8, TCCA, KF) may be of low purity or have degraded. Use high-purity, dry reagents. |
| Reaction Temperature | The reaction temperature may be too low. The synthesis of SF5Cl from SF4 and chlorine with a CsF catalyst is typically performed at 150-200 °C.[7] While the TCCA/KF method is milder, ensure the temperature is appropriate for the specific protocol. |
Problem 2: Difficulty in handling and transferring gaseous SF5Cl.
| Possible Cause | Suggested Solution |
| Low Boiling Point | SF5Cl is a gas at room temperature.[7] Prepare and use a solution of SF5Cl in a suitable solvent like n-hexane to create a bench-stable and easy-to-handle liquid reagent.[4][5] |
| Toxicity | SF5Cl is a toxic gas.[7] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). |
Problem 3: Formation of chloropentafluorosulfanylated byproducts in radical addition reactions with alkenes.
| Possible Cause | Suggested Solution |
| Atom Transfer Radical Addition (ATRA) | The reaction of SF5Cl with alkenes often proceeds via an ATRA mechanism, leading to the incorporation of both the SF5 group and a chlorine atom.[14] |
| Reaction Design | If the chlorinated product is not desired, consider alternative synthetic strategies or downstream modifications to remove the chlorine. For some substrates, such as acrylamides, intramolecular cyclization can follow the SF5 radical addition, avoiding the formation of a simple chloropentafluorosulfanylated product.[14] |
Problem 4: C-S bond cleavage during the synthesis of SF5-substituted (hetero)arenes.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | The final Cl-F exchange step to form the Ar-SF5 group can be challenging and may require reagents like anhydrous HF, which can lead to side reactions.[15] |
| Use of Milder Reagents | The use of iodine pentafluoride (IF5) in combination with pyridine and HF has been shown to inhibit C-S bond cleavage during this fluorination step.[15] |
Quantitative Data Summary
| Reagent/Compound | Property | Value | Reference |
| SF5Cl | Molecular Weight | 162.510 g/mol | [7] |
| Boiling Point | -19 °C | [7] | |
| Melting Point | -64 °C | [7] | |
| SF5 Group | Electronegativity (Pauling Scale) | 3.65 | [4] |
| CF3 Group | Electronegativity (Pauling Scale) | 3.36 | [4] |
Experimental Protocols
Protocol 1: Preparation of a Bench-Stable Solution of SF5Cl in n-Hexane
This protocol is based on the gas-reagent-free method.[4][5]
Materials:
-
Sulfur powder (S8)
-
Trichloroisocyanuric acid (TCCA)
-
Potassium fluoride (KF), spray-dried
-
Acetonitrile (CH3CN), anhydrous
-
n-Hexane, anhydrous
Procedure:
-
In a custom-made stirring reactor or a suitable reaction vessel equipped with a robust mechanical stirrer, combine sulfur powder (1.0 equiv), potassium fluoride (9.0 equiv), and trichloroisocyanuric acid (4.5 equiv).
-
Add anhydrous acetonitrile to the reactor.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by in-line IR spectroscopy, observing the S-F stretch at 894 cm⁻¹.
-
Upon completion of the reaction, the resulting SF5Cl in acetonitrile is extracted into n-hexane.
-
The concentration of the SF5Cl solution in n-hexane should be determined prior to use in subsequent reactions.
Safety Precautions:
-
The reaction should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
SF5Cl is toxic and should be handled with care.
Visualizations
Caption: Workflow for the gas-reagent-free synthesis of a bench-stable SF5Cl solution.
Caption: Troubleshooting logic for common issues in SF5 reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webqc.org [webqc.org]
- 8. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 9. A Shelf-Stable Reagent for Photocatalytic Radical Pentafluorosulfanylation of Styrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. SF5-containing building blocks - Enamine [enamine.net]
- 12. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
safe handling and storage procedures for pentafluorosulfanyl compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of pentafluorosulfanyl (SF5) compounds. It includes troubleshooting advice for common experimental issues and answers to frequently asked questions.
Quick Navigation
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Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with pentafluorosulfanyl compounds?
A1: While many pentafluorosulfanyl compounds exhibit high thermal and chemical stability, the primary hazards often relate to the reagents used in their synthesis, such as SF5Cl, which can be toxic and reactive.[1] The final compounds themselves may have biological effects that are the subject of research. For example, pentafluorosulfanylbenzene is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) for the specific SF5 compound you are handling.
Q2: What are the key properties of the pentafluorosulfanyl group that I should be aware of?
A2: The SF5 group is known for its high electronegativity, significant steric bulk, and exceptional thermal and chemical stability.[3][4][5][6] It is often considered a "super-trifluoromethyl group" due to its enhanced lipophilicity.[3] These properties can significantly influence the biological and physical characteristics of a molecule.[3][6]
Q3: How stable are pentafluorosulfanyl compounds to hydrolysis and common reagents?
A3: Aryl pentafluorosulfanyl compounds generally exhibit remarkable hydrolytic stability, often equal to or greater than their trifluoromethyl analogs.[7] For instance, pentafluorosulfanylbenzene is stable in the presence of both strong acids and bases under many conditions.[2][7] However, reactivity can vary depending on the overall molecular structure, so it is crucial to assess stability on a case-by-case basis.
Q4: What is the recommended method for the disposal of pentafluorosulfanyl compound waste?
A4: Due to their fluorine content, pentafluorosulfanyl compounds should be treated as hazardous waste. Incineration at high temperatures is a common and effective method for the destruction of halogenated organic compounds.[8][9] This process breaks the strong carbon-fluorine and sulfur-fluorine bonds. Always follow your institution's and local regulations for hazardous waste disposal. It is important to note that while SF5 compounds are fluorinated, they are not classified as PFAS.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving pentafluorosulfanyl compounds.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction Yield | 1. Reagent Quality: Impure or degraded starting materials or reagents. 2. Reaction Conditions: Sub-optimal temperature, pressure, or reaction time. 3. Inert Atmosphere: Presence of moisture or oxygen for sensitive reactions. 4. Insufficient Activation: For radical reactions, the initiator may be inefficient or used in an incorrect amount. | 1. Verify Reagent Purity: Use freshly purified reagents and solvents. Ensure the quality of your SF5 source. 2. Optimize Conditions: Systematically vary the temperature and reaction time. Consider a higher concentration of reactants.[10] 3. Ensure Inert Atmosphere: Use standard techniques for excluding air and moisture, such as flame-dried glassware and purging with an inert gas (e.g., argon or nitrogen). 4. Review Initiation: For radical reactions, ensure the initiator is appropriate for the reaction temperature and used in the correct stoichiometric amount. |
| Formation of Side Products | 1. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 2. Reaction Temperature: Temperature may be too high, leading to decomposition or side reactions. 3. Presence of Impurities: Impurities in the starting materials or solvent can catalyze side reactions. | 1. Adjust Stoichiometry: Carefully control the molar ratios of your reactants. 2. Control Temperature: Maintain a consistent and optimal reaction temperature. Consider running the reaction at a lower temperature for a longer duration. 3. Purify Starting Materials: Ensure all starting materials and solvents are of high purity. |
| Difficult Purification | 1. Similar Polarity of Products and Byproducts: Makes separation by chromatography challenging. 2. Compound Instability: The target compound may be sensitive to the purification conditions (e.g., silica gel). 3. Volatility: The compound may be volatile, leading to loss during solvent removal. | 1. Optimize Chromatography: Screen different solvent systems for column chromatography.[3] Consider alternative purification techniques like preparative HPLC or supercritical fluid chromatography (SFC).[11] 2. Test for Stability: Before large-scale purification, test the stability of your compound on a small amount of the stationary phase (e.g., a TLC plate). If unstable, consider alternative purification methods like crystallization or distillation. 3. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize the loss of volatile compounds. |
Safe Handling and Storage Procedures
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always check the glove manufacturer's resistance chart for the specific chemical you are handling.
-
Protective Clothing: A flame-resistant lab coat is essential. For larger quantities or more hazardous procedures, a chemical-resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated laboratory, and for procedures that may generate aerosols or vapors, use a certified fume hood.
Engineering Controls
-
Ventilation: All work with pentafluorosulfanyl compounds should be conducted in a properly functioning chemical fume hood.
-
Safety Equipment: An operational safety shower and eyewash station must be readily accessible.
Storage Requirements
-
Containers: Store in tightly sealed, properly labeled containers.
-
Conditions: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and reactive metals. Always consult the SDS for specific incompatibility information.
Spill and Emergency Procedures
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Provide them with the identity of the spilled substance.
-
Quantitative Safety Data
Due to the wide variety of pentafluorosulfanyl compounds, specific quantitative safety data can vary significantly. The following table provides general guidance. Always refer to the specific SDS for the compound you are using.
| Parameter | Value/Recommendation | Notes |
| General Storage Temperature | 2-8 °C (Refrigerated) | For many reactive SF5 precursors. Some stable aryl-SF5 compounds can be stored at room temperature. |
| Glove Material Compatibility | Breakthrough Time (General Guidance) | |
| Nitrile | Fair to Good | Suitable for splash protection and incidental contact. Change gloves immediately upon contamination. |
| Butyl Rubber | Very Good to Excellent | Recommended for extended contact with many organofluorine compounds.[12] |
| Viton™ | Excellent | Offers excellent resistance to a broad range of chemicals, including many fluorinated compounds. |
| Water Solubility of Aryl-SF5 Compounds | 78 mg/L to 2.4 g/L | Varies depending on the specific aromatic structure.[13] |
| Octanol-Water Partition Coefficient (log Kow) | 2.9 to 3.6 | Indicates high lipophilicity.[13] |
Experimental Protocol: Synthesis of 4-Nitro-(pentafluorosulfanyl)benzene
This protocol is a generalized procedure based on established literature methods and should be adapted and optimized for specific laboratory conditions.
Objective: To synthesize 4-nitro-(pentafluorosulfanyl)benzene from 1-nitro-4-iodobenzene and a suitable SF5 source.
Materials:
-
1-nitro-4-iodobenzene
-
Pentafluorosulfanyl chloride (SF5Cl) or another suitable SF5 source
-
Radical initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., acetonitrile)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add 1-nitro-4-iodobenzene and the radical initiator under an inert atmosphere.
-
Solvent Addition: Add anhydrous acetonitrile via syringe.
-
Reagent Addition: Carefully introduce the pentafluorosulfanylating agent (e.g., a solution of SF5Cl in a suitable solvent) to the stirred reaction mixture at the appropriate temperature (this may require cooling).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with a saturated solution of sodium thiosulfate if SF5Cl was used).
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[3]
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Logical Workflow for Handling SF5 Compounds
The following diagram illustrates the key stages in the lifecycle of a pentafluorosulfanyl compound in a research laboratory, from procurement to disposal.
Caption: Workflow for the safe management of SF5 compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP2004359687A - Method for preparing arylsulfur pentafluoride - Google Patents [patents.google.com]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. scribd.com [scribd.com]
- 8. epa.gov [epa.gov]
- 9. Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change [mdpi.com]
- 10. pcrbio.com [pcrbio.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Negishi Cross-Coupling with SF5-Aromatics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Negishi cross-coupling reactions with pentafluorosulfanyl (SF5)-aromatic compounds.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or no yield in a Negishi cross-coupling reaction with SF5-aromatics can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Question: My Negishi coupling reaction with an SF5-aryl halide is giving me a very low yield. What are the most likely causes and how can I address them?
Answer:
Several factors can contribute to low yields in the Negishi cross-coupling of SF5-aromatics. The most common culprits are related to the catalyst system, the quality of reagents and solvents, and the reaction conditions.
1. Catalyst and Ligand Choice: The selection of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. For SF5-aromatics, a combination of a palladium(0) source and a bulky, electron-rich phosphine ligand has been shown to be effective.
-
Recommendation: A widely successful catalyst system for this transformation is a combination of Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] The use of SPhos has been demonstrated to significantly improve yields compared to less bulky or electron-rich ligands like P(o-tol)₃ (tri(o-tolyl)phosphine).[2]
2. Inactive Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade over time if not stored properly.
-
Recommendation: If you suspect your catalyst has degraded, consider purchasing a new batch. Some researchers have reported that reactions that previously worked stopped inexplicably, and the issue was resolved by using a fresh bottle of the palladium catalyst.
3. Organozinc Reagent Quality: Organozinc reagents are notoriously sensitive to air and moisture.[3] Their degradation can lead to a significant drop in reaction efficiency.
-
Recommendation:
-
Ensure your organozinc reagent is freshly prepared or, if commercially sourced, has been stored under a strictly inert atmosphere.
-
When preparing the organozinc reagent in situ, ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use anhydrous solvents for the preparation and reaction.
-
4. Reaction Stalling: Reactions may start but fail to go to completion. This can be due to catalyst deactivation or inhibition.
-
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by the substrate or product itself, especially if they contain coordinating functional groups like tertiary amines or thiophenes. Increasing the catalyst loading or trying a more robust ligand like Xantphos may help.
-
Product Inhibition: The coupled product might coordinate to the palladium center more strongly than the starting materials, effectively shutting down the catalytic cycle. Running the reaction under more dilute conditions can sometimes mitigate this issue.
-
Zinc Halide Buildup: The accumulation of zinc halides as the reaction progresses can sometimes lead to catalyst inactivation.
-
5. Inadequate Reaction Conditions: Temperature and reaction time are crucial parameters that may need optimization for your specific substrates.
-
Recommendation: For the coupling of SF5-aryl bromides, a reaction temperature of 50°C for 3-5 hours is a good starting point.[2] However, optimization may be required depending on the specific substrates.
Here is a logical workflow for troubleshooting low-yield issues:
Frequently Asked Questions (FAQs)
Q1: What is the best ligand to use for the Negishi cross-coupling of an SF5-aryl bromide?
A1: Based on literature data, SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in combination with a palladium(0) source like Pd(dba)₂ has shown superior performance for the Negishi cross-coupling of SF5-aryl bromides, providing significantly higher yields compared to other phosphine ligands such as P(o-tol)₃.[1][2]
Q2: My reaction mixture is turning black. What does this indicate?
A2: The formation of a black precipitate is often indicative of the formation of palladium black (Pd(0) metal). This suggests that the palladium catalyst is precipitating out of the solution, leading to catalyst deactivation and a stalled reaction. This can be caused by impurities, high temperatures, or an inappropriate ligand that does not sufficiently stabilize the palladium nanoparticles in the catalytic cycle.
Q3: Can I use an SF5-aryl chloride for Negishi coupling?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides in Negishi cross-coupling reactions.[4] While coupling with aryl chlorides is possible, it typically requires more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and a more specialized catalyst system. For SF5-aryl chlorides, you may need to screen different ligands and conditions to achieve a satisfactory yield.
Q4: What are common side reactions in Negishi coupling with SF5-aromatics?
A4: Common side reactions include:
-
Homocoupling: The coupling of two organozinc molecules or two aryl halide molecules.
-
Protodezincation: The quenching of the organozinc reagent by a proton source (e.g., residual water in the solvent).
-
Reduction of the aryl halide: The aryl halide is converted to the corresponding arene.
Careful control of reaction conditions and the use of high-purity, anhydrous reagents can help to minimize these side reactions.
Quantitative Data
The choice of ligand can have a dramatic impact on the yield of the Negishi cross-coupling of SF5-aromatics. The following table summarizes the results from a study on the synthesis of an SF5-containing aromatic amino acid.
| Entry | Aryl Halide | Ligand (10 mol%) | Catalyst (3 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Pd(dba)₂ | 50 | 5 | 8 |
| 2 | 1-bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)₃ | Pd(dba)₂ | 50 | 5 | 26 |
| 3 | 1-bromo-4-(pentafluorosulfanyl)benzene | SPhos | Pd(dba)₂ | 50 | 3 | 38 |
| 4 | 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | Pd(dba)₂ | 50 | 3 | 35 |
Data adapted from a study on the synthesis of SF5-containing aromatic amino acids.[2]
Experimental Protocols
General Procedure for the Negishi Cross-Coupling of an SF5-Aryl Bromide with a Halogenated Amino Acid Precursor
This protocol is adapted from a published procedure for the synthesis of SF5-containing aromatic amino acids.[2]
Materials:
-
Halogenated amino acid precursor (e.g., benzyl (S)-2-(tert-butoxycarbonylamino)-3-iodopropanoate)
-
SF5-Aryl Bromide (e.g., 1-bromo-4-(pentafluorosulfanyl)benzene)
-
Zinc dust
-
Pd(dba)₂
-
SPhos
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the halogenated amino acid precursor (1.0 equiv) and anhydrous DMF.
-
Add zinc dust (4.0 equiv) to the solution.
-
Heat the mixture at 70°C for 20 minutes. The formation of the organozinc reagent will occur.
-
-
Cross-Coupling Reaction:
-
In a separate flame-dried flask under argon, add Pd(dba)₂ (0.03 equiv) and SPhos (0.10 equiv).
-
Add the SF5-aryl bromide (1.1 equiv) to the flask containing the catalyst and ligand.
-
Add the freshly prepared organozinc reagent solution to the catalyst/aryl bromide mixture via cannula.
-
Stir the reaction mixture at 50°C for 3 hours.
-
-
Workup and Purification:
-
After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired SF5-aromatic coupled product.
-
Reaction Workflow Diagram:
References
stability of the pentafluorosulfanyl group under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of the pentafluorosulfanyl (SF5) group under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the pentafluorosulfanyl (SF5) group in general?
A1: The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability. This robustness is attributed to the strong sulfur-fluorine bonds. It is considered one of the most stable functional groups in organic chemistry, often referred to as a "super-trifluoromethyl group".
Q2: Can the SF5 group withstand strongly acidic conditions?
A2: Yes, the SF5 group is generally stable to strongly acidic conditions. For example, pentafluorosulfanylbenzene has been shown to be stable in concentrated sulfuric acid at elevated temperatures, although it can undergo reactions under these forcing conditions. Aromatic SF5 groups are reported to withstand attack by Brønsted acids.
Q3: What is the stability of the SF5 group towards bases?
A3: The SF5 group exhibits remarkable stability towards many bases. For instance, pentafluorosulfanylbenzene does not react with a refluxing solution of sodium hydroxide in aqueous ethanol. However, its stability is not absolute and can be compromised by very strong, non-hindered organometallic bases.
Q4: Is the SF5 group stable under oxidative and reductive conditions?
A4: The SF5 group is stable under a wide range of oxidizing and reducing conditions. This makes it a valuable functional group in complex multi-step syntheses where various redox reagents are employed.
Q5: How does the thermal stability of the SF5 group compare to the trifluoromethyl (CF3) group?
A5: The SF5 group is generally considered to have high thermal stability, comparable to or even exceeding that of the CF3 group. For example, in a study on 2-substituted indoles, the 2-CF3 indole was found to be the most stable heterocycle with an exothermic degradation above 325°C. Protecting a 2-SF5-indole with a methyl group was shown to significantly increase its thermal stability.
Q6: Is the SF5 group compatible with common transition metal-catalyzed cross-coupling reactions?
A6: Yes, the SF5 group is compatible with several common palladium-catalyzed cross-coupling reactions. For instance, SF5-containing aryl bromides have been successfully used in Suzuki and Stille couplings. The stability of the SF5 group under these conditions allows for the synthesis of complex SF5-substituted biaryls. A Pd-catalyzed direct arylation of nitro(pentafluorosulfanyl)benzenes with aryl bromides has also been reported, indicating the group's stability under these reaction conditions.
Q7: Can I use organometallic reagents like Grignard or organolithium reagents with SF5-containing molecules?
A7: Caution is advised when using organometallic reagents. While the SF5 group is stable to many reagents, it has been reported to react with strong, non-hindered organolithium reagents like n-butyllithium. However, more sterically hindered reagents such as tert-butyllithium are often compatible. The compatibility with Grignard reagents should be evaluated on a case-by-case basis, as their reactivity can be highly substrate-dependent.
Troubleshooting Guides
Problem 1: I am observing decomposition of my SF5-containing compound during a reaction.
-
Question: What are the likely causes of SF5 group decomposition?
-
Answer: While highly stable, the SF5 group has known liabilities. Consider the following:
-
Strong, non-hindered nucleophiles/bases: Reagents like n-butyllithium can degrade the SF5 group. If possible, switch to a more sterically hindered base (e.g., t-butyllithium, LDA) or a weaker base.
-
Photochemical conditions: The SF5 group can undergo photodegradation upon exposure to actinic radiation (e.g., UV light). If your reaction is light-sensitive, ensure the reaction vessel is protected from light by wrapping it in aluminum foil.
-
Extreme temperatures: Although thermally robust, very high temperatures can eventually lead to decomposition. Refer to the quantitative data section for known decomposition temperatures and consider if your reaction conditions are approaching these limits.
-
Problem 2: My reaction is not proceeding as expected, and I suspect the SF5 group is interfering.
-
Question: Can the strong electron-withdrawing nature of the SF5 group affect reactivity?
-
Answer: Yes, the SF5 group is a very strong electron-withdrawing group, which can significantly influence the reactivity of the molecule.
-
Aromatic substitution: On an aromatic ring, the SF5 group is a meta-director for electrophilic aromatic substitution. If you are attempting a substitution reaction, ensure your conditions favor the electronically preferred position.
-
Reactivity of neighboring groups: The strong inductive effect of the SF5 group can alter the acidity or basicity of nearby functional groups and influence the rates of reactions involving them. This may require adjusting reaction conditions (e.g., using a stronger or weaker acid/base, or modifying the temperature).
-
Quantitative Stability Data
The following table summarizes available quantitative data on the thermal stability of selected SF5-containing compounds. It is important to note that thermal stability can be influenced by the overall structure of the molecule and the experimental conditions.
| Compound | Method | Onset of Decomposition (°C) | Notes |
| 2-Fluoroindole | DSC | > 120 | For comparison |
| 2-Trifluoromethylindole | DSC | > 325 | For comparison |
| 2-Pentafluorosulfanylindole | DSC | - | Data not available, but N-methylation significantly increases thermal stability |
Note: This table is not exhaustive and represents data found in the cited literature. Researchers are encouraged to perform their own thermal analysis for specific compounds.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E2550.
-
Instrument Setup:
-
Ensure the TGA instrument is calibrated according to the manufacturer's instructions.
-
Select the appropriate sample pan (e.g., platinum, alumina).
-
Set the purge gas (typically nitrogen for inert atmosphere) to the desired flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified and dried SF5-containing compound into the sample pan.
-
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Equilibrate the system at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point (e.g., 400°C or higher).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument's software, often by finding the intersection of the baseline tangent with the tangent of the decomposition curve.
-
Protocol 2: Assessment of Chemical Stability to Acidic and Basic Conditions
This is a general protocol to assess the stability of an SF5-containing compound to representative acidic and basic conditions.
-
Sample Preparation:
-
Prepare three vials each containing a solution of your SF5-compound (e.g., 1 mg/mL) in a suitable solvent (e.g., THF, acetonitrile).
-
-
Reaction Conditions:
-
Acidic Condition: To one vial, add an aqueous solution of a strong acid (e.g., 1 M HCl) to a final concentration of 0.1 M.
-
Basic Condition: To a second vial, add an aqueous solution of a strong base (e.g., 1 M NaOH) to a final concentration of 0.1 M.
-
Control: The third vial serves as a control with no added acid or base.
-
-
Reaction Monitoring:
-
Stir all three vials at room temperature.
-
At regular time intervals (e.g., 1, 4, 8, and 24 hours), withdraw a small aliquot from each vial.
-
Quench the aliquots from the acidic and basic solutions by neutralizing them.
-
Analyze the aliquots by a suitable method (e.g., LC-MS, GC-MS, or ¹⁹F NMR) to quantify the amount of the parent SF5-compound remaining and to identify any degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining SF5-compound against time for each condition. Significant degradation under the acidic or basic conditions compared to the control indicates instability.
-
Visualizations
Caption: Stability profile of the pentafluorosulfanyl (SF5) group.
Caption: Troubleshooting workflow for SF5 group instability.
Technical Support Center: Purification of 3-(Pentafluorosulfanyl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(pentafluorosulfanyl)benzoic acid. The information is designed to help overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in preparations of this compound?
A1: The most common impurities are typically residual starting materials and intermediates from the synthetic route. The synthesis often starts from 1-nitro-3-(pentafluorosulfanyl)benzene and proceeds through several steps.[1] Therefore, you should be aware of the following potential impurities:
-
Starting Material: 1-nitro-3-(pentafluorosulfanyl)benzene
-
Intermediates:
-
3-(pentafluorosulfanyl)aniline
-
3-bromo-(pentafluorosulfanyl)benzene
-
3-(pentafluorosulfanyl)benzaldehyde
-
Incomplete oxidation in the final step is a common issue, leading to the presence of the benzaldehyde precursor in the final product.
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purifying this compound and its precursors are precipitation, column chromatography, and recrystallization.
-
Precipitation: The final product is often purified by dissolving the crude material in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying the filtrate to precipitate the pure carboxylic acid.[1]
-
Column Chromatography: This technique is effective for removing intermediates during the synthesis. Silica gel is a common stationary phase, with solvent systems like hexane/ethyl acetate or dichloromethane/methanol being used for elution.[2][3][4]
-
Recrystallization: While a specific protocol for this compound is not widely published, general principles for recrystallizing aromatic carboxylic acids can be applied. The choice of solvent is critical and may require some experimentation.
Q3: How can I monitor the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction and the effectiveness of a purification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for identifying the desired product and detecting impurities. The presence of characteristic signals for the SF5 group (a doublet of quintets for the equatorial fluorines and a quintet for the axial fluorine) is a key indicator.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of the final product and detecting even trace amounts of impurities.[5][6][7]
-
Melting Point Analysis: A sharp melting point close to the literature value (153–155 °C) is indicative of high purity.[1]
Troubleshooting Guides
Problem 1: My final product is contaminated with 3-(pentafluorosulfanyl)benzaldehyde.
-
Cause: Incomplete oxidation of the aldehyde to the carboxylic acid.
-
Solution 1: Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO3). The benzoic acid will move to the aqueous layer as its sodium salt, while the less acidic aldehyde will remain in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining aldehyde.
-
Acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the this compound precipitates.
-
Collect the pure solid by vacuum filtration, wash with cold water, and dry.
-
-
Solution 2: Column Chromatography:
-
Use a silica gel column with a hexane/ethyl acetate gradient. The less polar aldehyde will elute before the more polar carboxylic acid. The addition of a small amount of acetic acid (e.g., 1%) to the eluent can help to improve the peak shape of the carboxylic acid.
-
Problem 2: My recrystallization attempt resulted in a low yield or no crystals.
-
Cause 1: Inappropriate solvent. The high fluorine content of this compound can significantly alter its solubility profile compared to unsubstituted benzoic acid.
-
Troubleshooting:
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Potential solvents to screen include water, ethanol/water mixtures, toluene, and ethyl acetate/hexane mixtures.
-
For highly fluorinated compounds, solvents like toluene or mixtures containing hexane might be more effective than polar solvents like water.
-
-
-
Cause 2: The solution is too dilute.
-
Troubleshooting: If no crystals form upon cooling, try to concentrate the solution by boiling off some of the solvent and then allowing it to cool again.
-
-
Cause 3: Supersaturation.
-
Troubleshooting:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to induce crystallization.
-
-
Problem 3: The purified product still shows multiple spots on TLC.
-
Cause: The chosen purification method was not effective enough to separate all impurities.
-
Solution 1: Optimize Column Chromatography:
-
Adjust Solvent Polarity: If impurities are co-eluting with the product, try a shallower solvent gradient or a different solvent system. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol system.
-
Use a Different Adsorbent: In some cases, using a different stationary phase like Florisil® might provide better separation.
-
-
Solution 2: Sequential Purification:
-
Combine different purification methods. For example, perform an acid-base extraction first to remove neutral impurities, followed by recrystallization to remove closely related acidic impurities.
-
Data Presentation
Table 1: Summary of Purification Techniques for this compound and Intermediates
| Purification Method | Target Compound | Stationary/Mobile Phase | Typical Eluent/Solvent | Reference |
| Precipitation | This compound | Aqueous NaOH / HCl | Water | [1] |
| Column Chromatography | 3-bromo-(pentafluorosulfanyl)benzene | Florisil® | 30% Dichloromethane in Hexane | [1] |
| Column Chromatography | Amide derivatives of 3-(SF5)benzoyl chloride | Silica Gel | Dichloromethane/Methanol (9:1) | [2] |
| Column Chromatography | Amide derivatives of 3-(SF5)benzoic acid | Silica Gel | Hexane/Ethyl Acetate (10:1) | [3] |
| Recrystallization (General for Benzoic Acid) | Benzoic Acid | - | Boiling Water | [8][9] |
Table 2: Analytical Methods for Purity Assessment
| Analytical Method | Purpose | Key Parameters to Observe |
| 1H NMR | Structural confirmation and impurity detection | Chemical shifts and integration of aromatic protons. |
| 19F NMR | Confirmation of SF5 group and detection of fluorine-containing impurities | Characteristic signals for SF5 group (doublet of quintets and a quintet). |
| HPLC | Quantitative purity analysis | Peak area percentage of the main component. |
| Melting Point | Assessment of purity | Sharp melting range close to the literature value. |
Experimental Protocols
Protocol 1: Purification of this compound by Precipitation
This protocol is adapted from the final step of a reported synthesis.[1]
-
Dissolve the crude this compound in a 10% aqueous solution of sodium hydroxide (NaOH). Use a sufficient amount to fully dissolve the solid and form the sodium salt.
-
Stir the solution at room temperature. If any insoluble impurities are present, remove them by filtration.
-
Cool the clear filtrate in an ice bath.
-
Slowly add 37% hydrochloric acid (HCl) dropwise with stirring until the solution becomes acidic (pH ~2) and a white precipitate forms.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the purified this compound under vacuum to a constant weight.
Protocol 2: General Column Chromatography for Purification of Intermediates
This protocol is a general guide based on methods used for purifying precursors to this compound.[2][3][4]
-
Slurry Preparation: Adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica gel. Remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully add the dried crude material adsorbed on silica gel to the top of the column.
-
Elution: Start the elution with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 833-96-5 | Benchchem [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid Derivatives
Welcome to the technical support center for the synthesis and scale-up of 3-(pentafluorosulfanyl)benzoic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during laboratory and pilot-plant scale production.
Troubleshooting Guides
This section provides detailed troubleshooting for the multi-step synthesis of this compound, starting from 3-nitro(pentafluorosulfanyl)benzene.
Workflow for the Synthesis of this compound
Validation & Comparative
Characterization of 3-(Pentafluorosulfanyl)benzoic Acid: A Comparative Guide to its NMR and Mass Spectrometry Profile
For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical characterization of novel compounds is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3-(pentafluorosulfanyl)benzoic acid against common benzoic acid analogs. The inclusion of the potent electron-withdrawing pentafluorosulfanyl (SF5) group significantly influences the spectral properties of the parent molecule, offering a unique signature that is explored herein.
The pentafluorosulfanyl group is of increasing interest in medicinal chemistry due to its unique electronic properties and metabolic stability. Understanding its influence on the spectroscopic characteristics of a molecule is crucial for unambiguous identification and quality control. This guide presents a comparative analysis of 3-(SF5)benzoic acid with benzoic acid, 3-(trifluoromethyl)benzoic acid, and 3,5-bis(trifluoromethyl)benzoic acid, highlighting the key differences in their NMR and mass spectra.
Comparative Spectroscopic Data
The following tables summarize the key NMR and mass spectrometry data for this compound and its analogs. The data has been compiled from various literature sources.
Table 1: ¹H NMR Data (δ, ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | COOH |
| 3-(SF5)benzoic acid | 8.40 (dd) | 8.26 (d) | 7.76 (t) | 8.10 (ddd) | ~11 |
| Benzoic Acid | 8.12 (d) | 7.54 (t) | 7.47 (t) | 8.12 (d) | 12-13 |
| 3-(CF3)benzoic acid | 8.32 (s) | 8.27 (d) | 7.71 (t) | 7.92 (d) | ~13 |
| 3,5-Bis(CF3)benzoic acid | 8.65 (s) | 8.35 (s) | 8.65 (s) | 8.35 (s) | ~13 |
Table 2: ¹³C NMR Data (δ, ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C=O |
| 3-(SF5)benzoic acid | 134.4 | 126.7 | 156.9 | 130.9 | 130.9 | 126.7 | 165.6 |
| Benzoic Acid | 130.2 | 128.5 | 133.8 | 129.4 | 133.8 | 128.5 | 172.5 |
| 3-(CF3)benzoic acid | 132.3 | 129.8 | 131.2 (q) | 134.6 | 129.8 | 125.7 | 165.5 |
| 3,5-Bis(CF3)benzoic acid | 132.8 | 128.2 (q) | 132.2 | 130.1 | 132.2 | 128.2 (q) | 164.7 |
Table 3: ¹⁹F NMR Data (δ, ppm)
| Compound | SF5 (axial) | SF5 (equatorial) | CF3 |
| 3-(SF5)benzoic acid | 83.58 (quintet) | 62.7 (dt) | - |
| 3-(CF3)benzoic acid | - | - | -62.8 |
| 3,5-Bis(CF3)benzoic acid | - | - | -62.9 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁻ | Key Fragments |
| 3-(SF5)benzoic acid | 248 | 247 | 229 [M-F]⁺, 121 [M-SF5]⁺ |
| Benzoic Acid | 122 | 121 | 105 [M-OH]⁺, 77 [C6H5]⁺ |
| 3-(CF3)benzoic acid | 190 | 189 | 173 [M-OH]⁺, 145 [M-COOH]⁺ |
| 3,5-Bis(CF3)benzoic acid | 258 | 257 | 241 [M-OH]⁺, 213 [M-COOH]⁺ |
Experimental Workflow
The characterization of these benzoic acid derivatives follows a standardized analytical workflow, as depicted in the diagram below.
Caption: Workflow for the NMR and mass spectrometry characterization of benzoic acid derivatives.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-20 mg of the benzoic acid derivative. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.
-
For ¹H NMR, the spectral width is set to encompass the aromatic and carboxylic acid proton regions (typically 0-15 ppm).
-
For ¹³C NMR, a wider spectral width is used to cover the range of aromatic and carbonyl carbons (typically 0-200 ppm).
-
For ¹⁹F NMR, the spectral width is adjusted to include the expected chemical shifts of the SF₅ or CF₃ groups, using a suitable reference standard like CFCl₃.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
For ¹H NMR, the signals are integrated to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Data Acquisition:
-
Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
For ESI, the sample solution is infused into the mass spectrometer. ESI is a soft ionization technique that often yields the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For EI, the sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. This technique is useful for determining the fragmentation pattern of the molecule.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. Characteristic losses, such as the hydroxyl group (-OH) or the entire carboxylic acid group (-COOH), can be observed.
-
This guide provides a foundational understanding of the key spectroscopic features of this compound in comparison to other benzoic acid derivatives. The distinct NMR and MS fingerprints imparted by the SF5 group are crucial for its unambiguous identification in complex research and development settings.
A Comparative Analysis of 3-(Pentafluorosulfanyl)benzoic Acid and 3-(Trifluoromethyl)benzoic Acid for Researchers
In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of lead compounds. Among the most utilized moieties are the trifluoromethyl (CF₃) and the pentafluorosulfanyl (SF₅) groups. This guide provides a detailed, data-driven comparison of 3-(pentafluorosulfanyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, two isomeric building blocks that offer distinct properties to the discerning researcher.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of a trifluoromethyl group with a pentafluorosulfanyl group at the meta-position of benzoic acid results in significant alterations to the molecule's electronic and lipophilic character. The SF₅ group is recognized as a "super-trifluoromethyl group" due to its enhanced electron-withdrawing nature and greater lipophilicity.[1]
| Property | This compound | 3-(Trifluoromethyl)benzoic Acid | Reference |
| Molecular Formula | C₇H₅F₅O₂S | C₈H₅F₃O₂ | |
| Molecular Weight | 248.17 g/mol | 190.12 g/mol | |
| CAS Number | 833-96-5 | 454-92-2 | |
| Melting Point | 159-160 °C | 104-106 °C | |
| pKa | Not explicitly found, but expected to be lower than 3-(trifluoromethyl)benzoic acid due to the stronger electron-withdrawing nature of the SF₅ group. | 3.77 (Predicted) | |
| Calculated logP | Higher than 3-(trifluoromethyl)benzoic acid. The Hansch parameter (π) for SF₅ is 1.23, while for CF₃ it is 0.88. | 2.4 (XLogP3) | [2] |
Electronic and Steric Profile
The pentafluorosulfanyl group is a stronger electron-withdrawing group than the trifluoromethyl group, which is reflected in their respective Hammett constants (σm): 0.61 for SF₅ versus 0.43 for CF₃. This increased electron-withdrawing capacity of the SF₅ group leads to a lower pKa of the corresponding benzoic acid, making it a stronger acid.
From a steric perspective, the SF₅ group is larger than the CF₃ group, with a volume of approximately 55.4 ų compared to 34.6 ų for the trifluoromethyl group.[3] This larger steric bulk can influence binding interactions with biological targets.
Synthesis Overview
Both this compound and 3-(trifluoromethyl)benzoic acid can be synthesized from commercially available starting materials.
Synthesis of this compound typically involves a multi-step sequence starting from 3-nitrobenzenesulfonyl chloride, which is converted to the corresponding aniline, followed by diazotization and subsequent reactions to introduce the pentafluorosulfanyl group and convert the nitro group to a carboxylic acid.[4]
Synthesis of 3-(trifluoromethyl)benzoic acid can be achieved through various methods, including the oxidation of 3-(trifluoromethyl)toluene or the hydrolysis of 3-(trifluoromethyl)benzonitrile.[5]
Biological Activity: A Tale of Two Moieties
However, the choice between an SF₅ and a CF₃ group can have a profound and not always predictable impact on the biological activity of the final compound. The increased lipophilicity and electron-withdrawing strength of the SF₅ group can lead to:
-
Enhanced cell membrane permeability: The higher lipophilicity of SF₅-containing compounds may improve their ability to cross cell membranes.
-
Altered metabolic stability: The robust nature of the S-F bonds can enhance metabolic stability.[6]
-
Modified binding affinity: The distinct electronic and steric properties of the SF₅ group can lead to different binding interactions with target proteins compared to the CF₃ analog.
In some instances, the substitution of a CF₃ group with an SF₅ group has led to improved biological activity. For example, some SF₅-containing insecticides have shown higher activity than their CF₃ counterparts.[7] Conversely, in other cases, the larger steric bulk of the SF₅ group has been detrimental to activity. The decision to use one over the other should be based on the specific structure-activity relationships of the target of interest.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method involves the titration of a solution of the benzoic acid derivative with a standardized solution of a strong base, while monitoring the pH.
Workflow for pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a suitable co-solvent mixture (e.g., 50% methanol in water) to a known concentration.
-
Calibration of the pH Electrode: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).
-
Titration: Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[8]
Determination of logP by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.
Workflow for logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
Methodology:
-
Preparation of Phases: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.[9]
-
Dissolution of the Compound: Dissolve a known amount of the compound in one of the pre-saturated phases. The initial concentration should be such that it can be accurately measured in both phases after partitioning.
-
Partitioning: Add a known volume of the second pre-saturated phase to the solution from step 2. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Carefully withdraw a sample from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10][11]
Conclusion
Both this compound and 3-(trifluoromethyl)benzoic acid are valuable building blocks for the synthesis of novel compounds in drug discovery and materials science. The choice between the two should be guided by the specific requirements of the target molecule. The pentafluorosulfanyl derivative offers increased acidity, lipophilicity, and steric bulk, which can be advantageous in certain applications. However, the effects of this substitution on biological activity are not always predictable and require empirical validation. Researchers are encouraged to consider both moieties in their lead optimization strategies to fully explore the available chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 833-96-5 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
advantages of the SF5 group over CF3 in medicinal chemistry
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Among these, the trifluoromethyl (CF3) group has been widely utilized. However, the pentafluorosulfanyl (SF5) group is emerging as a compelling alternative, often dubbed a "super-CF3" group, offering a unique combination of properties that can overcome some of the limitations of its predecessor.[1][2][3] This guide provides a detailed comparison of the SF5 and CF3 groups, supported by experimental data, to inform researchers and drug development professionals in their molecular design strategies.
Physicochemical Properties: A Head-to-Head Comparison
The distinct electronic and steric properties of the SF5 group compared to the CF3 group are central to its advantages in drug design. The SF5 group is significantly more electron-wielding, has a larger steric footprint, and exhibits higher lipophilicity.[4][5][6] These differences can be leveraged to fine-tune molecular properties for enhanced biological activity and improved druggability.
| Property | SF5 | CF3 | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[7][8] | ~3.36[7] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities. |
| Hammett Constant (σp) | 0.68[6] | 0.53[6] | The stronger electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule. |
| Lipophilicity (Hansch parameter, π) | 1.23[6] | 0.88[6] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[9] However, this needs to be carefully balanced to avoid excessive lipophilicity, which can lead to poor solubility and off-target effects. |
| Steric Hindrance (Van der Waals Volume) | Larger | Smaller | The greater steric bulk of the SF5 group can be used to probe the steric tolerance of a binding pocket and can shield the molecule from metabolic enzymes, thereby increasing its stability.[6][10] |
| Metabolic Stability | Generally high[5] | Moderate to high | The robust S-F bonds and steric shielding contribute to the high metabolic stability of SF5-containing compounds, often leading to a longer in vivo half-life.[5][9] |
Pharmacodynamic and Pharmacokinetic Implications: Case Studies
The theoretical advantages of the SF5 group translate into tangible benefits in preclinical studies. A notable example is the comparative study of SF5- and CF3-substituted indole inhibitors of the AAA ATPase p97, a promising target in cancer therapy.[4][5][11]
Case Study: p97 ATPase Inhibitors
In a study comparing a series of C-5 substituted indole inhibitors of p97, the replacement of a CF3 group with an SF5 group led to a significant difference in inhibitory activity.[5][11]
| Compound | R-group | p97-ADP-Glo IC50 (μM)[5] |
| 12 | CF3 | 4.7 ± 2.0 |
| 13 | SF5 | 21.5 ± 0.4 |
While in this specific case the SF5-analogue was less active, the study highlights the profound impact of this substitution on biological activity and underscores the importance of empirical testing. The authors suggest that the larger size and stronger electron-withdrawing effect of the SF5 group might not have been optimal for the specific binding pocket of p97 in this scaffold.[5] This emphasizes that the SF5 group is not a simple "drop-in" replacement for CF3 but a tool for nuanced molecular optimization.
Experimental Protocols
To facilitate the evaluation of SF5- and CF3-substituted compounds, detailed protocols for key in vitro assays are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Principle: This method measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, to determine its lipophilicity.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a screw-cap tube.
-
Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Centrifuge the tube to separate the n-octanol and water phases.
-
Carefully collect aliquots from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm of the partition coefficient.
Metabolic Stability Assay using Liver Microsomes
Principle: This assay assesses the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s, present in liver microsomes.
Protocol:
-
Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the compound is used to calculate its intrinsic clearance and half-life.[12][13][14]
Cell Permeability Assessment by Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a high-throughput in vitro assay that predicts the passive permeability of a compound across a lipid membrane, mimicking the gastrointestinal barrier or the blood-brain barrier.[15][16][17][18][19]
Protocol:
-
A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The wells of a 96-well acceptor plate are filled with a buffer solution.
-
The test compound, dissolved in a buffer, is added to the donor plate.
-
The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
The assembly is incubated for a specific period (e.g., 4-18 hours) to allow the compound to permeate from the donor to the acceptor compartment.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using an analytical method like HPLC-UV or LC-MS.
-
The effective permeability (Pe) of the compound is calculated based on the concentrations and incubation time.[17]
Signaling Pathway Visualization
The following diagram illustrates the p97-mediated protein degradation pathway, a critical cellular process for maintaining protein homeostasis and a target for cancer therapy.[2][20][21][22]
Caption: The p97-mediated protein degradation pathway.
Conclusion
The pentafluorosulfanyl group offers a distinct and often advantageous profile compared to the trifluoromethyl group in medicinal chemistry. Its unique electronic and steric properties can be harnessed to enhance metabolic stability, modulate lipophilicity, and improve biological activity. While not a universal replacement for the CF3 group, the SF5 moiety represents a powerful tool in the medicinal chemist's arsenal for the rational design of novel therapeutics with optimized pharmacological properties. The provided experimental protocols and the visualized signaling pathway offer a framework for the systematic evaluation and application of SF5-containing compounds in drug discovery programs.
References
- 1. A Broad Antiviral Strategy: Inhibitors of Human DHODH Pave the Way for Host-Targeting Antivirals against Emerging and Re-Emerging Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. blumberginstitute.org [blumberginstitute.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. abmole.com [abmole.com]
- 10. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. Metabolic Stability Assays [merckmillipore.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. bioivt.com [bioivt.com]
- 15. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 16. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 19. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 20. Inhibitors of the AAA+ Chaperone p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. portlandpress.com [portlandpress.com]
- 22. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of the Pentafluorosulfanyl Group in Bioactive Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the pentafluorosulfanyl (SF5) group is rapidly gaining attention as a bioisostere for more common moieties like the trifluoromethyl (CF3), tert-butyl, and nitro groups. This guide provides an objective comparison of the biological activity of SF5-containing compounds versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The SF5 group's unique physicochemical properties—high electronegativity, metabolic stability, and increased lipophilicity compared to the CF3 group—make it an attractive substituent for modulating the efficacy and pharmacokinetic profiles of drug candidates.[1][2] This guide delves into specific examples where the introduction of an SF5 group has led to notable changes in biological activity.
Physicochemical Properties: A Comparative Overview
The introduction of an SF5 group significantly alters a molecule's electronic and physical properties. These changes can profoundly impact biological activity by influencing how a compound interacts with its target and behaves in a physiological environment.
| Property | SF5-Substituted Aromatic | CF3-Substituted Aromatic | Non-Fluorinated Aromatic | Reference |
| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | 0 | [3] |
| Hammett Constant (σp) | 0.68 | 0.53 | 0 | [3] |
| pKa (C2-substituted indole) | 14.5 | 15.7 | 16.9 | [4] |
| logP (C2-substituted indole) | 3.8 | 3.5 | 2.1 | [4] |
Case Study 1: p97 ATPase Inhibitors for Cancer Therapy
The AAA+ ATPase p97 is a critical enzyme in protein homeostasis and a promising target for cancer therapy. A study on phenyl indole inhibitors of p97 revealed that the bioisosteric replacement of a CF3 group with an SF5 group can lead to surprising structure-activity relationship (SAR) results.
| Compound | C5-Indole Substituent | p97 ATPase Inhibition IC50 (µM) |
| Analog 1 | -CF3 | 0.71 ± 0.22 |
| Analog 2 | -SF5 | >25 |
| Analog 3 | -NO2 | 0.058 ± 0.021 |
| Analog 4 | -CH3 | 0.24 ± 0.11 |
Data sourced from a study on bioisosteric indole inhibitors of p97.
Interestingly, in this series, the SF5-analog was the least active, highlighting that the effects of this group are highly context-dependent and not a universal enhancer of potency.[5]
Experimental Protocol: p97 ATPase Activity Assay
The inhibitory activity of the compounds against p97 was determined using a bioluminescence-based ATPase assay.
-
Protein Purification: Recombinant human p97 protein is purified.
-
Reaction Mixture: Purified p97 (25 nM final concentration) is prepared in an assay buffer (50 mM Tris pH 7.4, 20 mM MgCl2, 1 mM EDTA, with 0.01% Triton X-100).
-
Compound Addition: 40 µL of the enzyme solution is dispensed into each well of a 96-well plate containing the test compounds at various concentrations.
-
ATP Addition: The reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at a specified temperature for a set time to allow for ATP hydrolysis.
-
Detection: The remaining ATP is quantified using a luciferase-based reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the ATPase activity.[1][6]
p97 Signaling Pathway
Caption: Role of p97 ATPase in cellular protein homeostasis and its inhibition.
Case Study 2: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Experimental Protocol: DHODH Inhibition Assay
The inhibitory activity of compounds against DHODH can be measured using a spectrophotometric assay.
-
Enzyme Source: Purified recombinant human DHODH is used.
-
Reaction Buffer: A suitable buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100) is prepared.
-
Assay Components: The reaction mixture contains the enzyme, the substrate dihydroorotate, and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation: The reaction is started by the addition of dihydroorotate.
-
Measurement: The reduction of DCIP is monitored by the decrease in absorbance at 600 nm over time. The rate of the reaction is used to calculate the IC50 value of the inhibitor.
De Novo Pyrimidine Biosynthesis Pathway
References
- 1. Measurement of ATPase Activity of Valosin-containing Protein/p97 [bio-protocol.org]
- 2. Measurement of ATPase Activity of Valosin-containing Protein/p97. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teriflunomide | DHODH Inhibitors: R&D Systems [rndsystems.com]
A Comparative Guide to Analytical Methods for Purity Determination of 3-(Pentafluorosulfanyl)benzoic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like 3-(pentafluorosulfanyl)benzoic acid is paramount. The unique pentafluorosulfanyl (SF₅) group imparts distinct physicochemical properties that necessitate robust and well-validated analytical methods for quality control. This guide provides a comparative overview of common analytical techniques for determining the purity of this compound, including potential impurities, detailed experimental protocols, and performance characteristics.
Potential Impurities in this compound
The manufacturing process of this compound can introduce several process-related impurities. A common synthetic route starts from a nitro-substituted precursor, which is then subjected to reduction, diazotization, bromination, formylation, and finally oxidation. Based on this, potential impurities could include:
-
Starting materials and intermediates: 3-Nitro-(pentafluorosulfanyl)benzene, 3-(pentafluorosulfanyl)aniline, 3-bromo-(pentafluorosulfanyl)benzene, and 3-(pentafluorosulfanyl)benzaldehyde.
-
By-products: Isomeric forms and products of incomplete or side reactions.
Effective analytical methods must be able to separate and quantify the main compound from these potential impurities.
Comparative Analysis of Analytical Methods
The primary analytical techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and limitations.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile/semi-volatile compounds followed by mass-based detection. | Quantification based on the direct proportionality between the integrated signal area and the number of nuclei. |
| Typical Stationary Phase | C18 or other reversed-phase columns. | Polysiloxane-based capillary columns. | Not applicable. |
| Detection | UV-Vis (Diode Array Detector). | Mass Spectrometry (MS). | ¹H or ¹⁹F NMR signal intensity. |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Derivatization (e.g., esterification) may be required to increase volatility. | Dissolution in a deuterated solvent with an internal standard. |
| Advantages | Widely applicable, high resolution for non-volatile compounds, robust and reproducible. | High sensitivity and specificity, excellent for identifying unknown impurities. | Primary method (no reference standard of the analyte needed for purity), non-destructive, provides structural information. |
| Limitations | Requires a reference standard for quantification, may not be suitable for volatile impurities. | Not suitable for non-volatile or thermally labile compounds, derivatization can introduce errors. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Table 2: Typical Performance Characteristics of Analytical Methods
| Parameter | HPLC[1][2] | GC-MS (after derivatization)[3][4][5] | qNMR (¹⁹F)[1][6] |
| Limit of Detection (LoD) | 0.01 - 0.5 µg/mL | 0.1 - 10 ng/mL | ~0.1% |
| Limit of Quantitation (LoQ) | 0.05 - 1.0 µg/mL | 0.5 - 50 ng/mL | ~0.3% |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
Note: The values in this table are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Below are detailed, representative protocols for each analytical technique, which can be used as a starting point for method development and validation for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on established methods for the analysis of aromatic carboxylic acids.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the low volatility of the carboxylic acid, a derivatization step is necessary.
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: Capillary column with a non-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50 - 500 amu.
-
Derivatization (Esterification):
-
Accurately weigh approximately 10 mg of the sample into a vial.
-
Add 1 mL of methanol and 2-3 drops of concentrated sulfuric acid.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, add 2 mL of water and extract with 2 mL of dichloromethane.
-
Inject 1 µL of the organic layer into the GC-MS.
-
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
¹⁹F NMR is particularly well-suited for fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: Deuterated acetone (acetone-d₆) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A stable, fluorinated compound with a known purity and a signal that does not overlap with the analyte or impurities (e.g., 1,4-difluorobenzene).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16 or more, depending on the desired signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate the characteristic signals of the analyte (the SF₅ group will show a distinct pattern) and the internal standard.
-
Calculate the purity based on the integral areas, the number of fluorine atoms contributing to each signal, and the weighed masses of the sample and internal standard.
-
Visualizing Experimental Workflows and Logic
The following diagrams illustrate the general workflows for purity analysis and a decision-making process for method selection.
Caption: General workflow for purity analysis.
Caption: Decision tree for analytical method selection.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Simultaneous determination of benzoic acid and sorbic acid in non-alcoholic beverages by a validated HS-GC-MS method with reduced waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioisosteres: The Pentafluorosulfanyl Group as a Replacement for the Nitro Group in Drug Design
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with improved pharmacological profiles is perpetual. Bioisosteric replacement is a cornerstone of this endeavor, allowing for the fine-tuning of a drug candidate's properties. This guide provides an in-depth comparison of the pentafluorosulfanyl (SF5) group and the nitro (NO2) group, two bioisosteres that, despite their electronic similarities, impart vastly different characteristics to a molecule.
The pentafluorosulfanyl group has emerged as a "super-trifluoromethyl" bioisostere, offering a unique combination of properties that can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its biological activity.[1][2][3] Its replacement of the often-problematic nitro group, which can be susceptible to metabolic reduction leading to toxic metabolites, is a particularly attractive strategy in medicinal chemistry. This guide will delve into the quantitative differences between these two functional groups, provide detailed experimental protocols for their synthesis and evaluation, and visualize their structural and functional relationships.
Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups
While both the nitro and pentafluorosulfanyl groups are strongly electron-withdrawing, their impact on a molecule's physicochemical properties can be markedly different. The SF5 group, with its octahedral geometry and five fluorine atoms, introduces a unique steric and electronic profile.
| Property | Nitro Group (-NO2) | Pentafluorosulfanyl Group (-SF5) | Rationale for Difference |
| Hammett Constant (σp) | ~0.78 | ~0.68 | Both are strongly electron-withdrawing, but the SF5 group's effect is slightly less pronounced. |
| Lipophilicity (logP) | Generally lowers logP | Significantly increases logP | The large, fluorinated surface area of the SF5 group dominates its contribution to lipophilicity, overriding its polar nature. |
| pKa of Proximal Protons | Significantly lowers pKa | Dramatically lowers pKa | The high electronegativity of the SF5 group leads to a more pronounced inductive effect, increasing the acidity of nearby protons.[4] |
| Metabolic Stability | Prone to reduction | Highly stable | The strong sulfur-fluorine bonds and steric shielding make the SF5 group exceptionally resistant to metabolic degradation.[5] |
| Volume (ų) | ~25 | ~55.4 | The SF5 group is significantly larger, which can impact binding interactions with biological targets.[4] |
Performance in a Biological Context: A Case Study of p97 ATPase Inhibitors
A compelling example of the divergent biological outcomes of this bioisosteric replacement can be found in the development of inhibitors for the AAA ATPase p97. This enzyme is a key player in protein quality control and has been identified as a promising target in cancer therapy.
In a structure-activity relationship study, a series of indole-based inhibitors were synthesized, including analogues with a nitro group and a pentafluorosulfanyl group at the C-5 position of the indole ring.[6] The expectation was that the electronically similar SF5 group would be a suitable replacement for the nitro group.
However, the experimental data revealed a surprising outcome:
| Compound | IC50 (μM) for p97 Inhibition |
| 5-Nitro-indole analogue | 0.05 |
| 5-Pentafluorosulfanyl-indole analogue | 21.5 |
The nitro-analogue exhibited potent, low nanomolar inhibition of p97, while the pentafluorosulfanyl-analogue was approximately 430-fold less active.[6] This stark difference in activity, despite their similar electron-withdrawing properties, highlights the critical role of steric bulk and other subtle electronic factors in molecular recognition at the target's binding site. The larger size of the SF5 group may have resulted in an unfavorable steric clash, preventing optimal binding.[6]
This case study underscores the importance of empirical testing in bioisosteric replacement and demonstrates that seemingly conservative substitutions can lead to dramatic and unexpected changes in biological activity.
Experimental Protocols
Synthesis of a 5-Pentafluorosulfanyl Oxindole via Knoevenagel Condensation
This protocol is representative of a key step in the synthesis of SF5-containing kinase inhibitors.[7]
Materials:
-
5-Pentafluorosulfanyl-oxindole
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 5-pentafluorosulfanyl-oxindole (1.0 eq) in ethanol, add the aldehyde (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired 3-substituted-5-pentafluorosulfanyl-oxindole.
-
Characterize the final product by NMR and mass spectrometry.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of a compound.[1][3][7]
Materials:
-
Test compound (e.g., nitro- and SF5-analogues)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Incubator/shaking water bath (37°C)
-
Acetonitrile (with internal standard) for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer. Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) to determine the metabolic stability.
Visualizing the Concepts
To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
The bioisosteric replacement of a nitro group with a pentafluorosulfanyl group is a powerful strategy in drug discovery, but one that requires careful consideration and empirical validation. The SF5 group offers significant advantages in terms of metabolic stability and its ability to modulate lipophilicity. However, as the p97 inhibitor case study demonstrates, its larger steric bulk can have a profound and sometimes detrimental effect on biological activity. By understanding the distinct physicochemical properties of each group and employing robust experimental evaluation, researchers can effectively leverage this bioisosteric pair to design safer and more effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Screening of Nuclear Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of the Pentafluorosulfanyl (SF5) Group on Compound Lipophilicity and Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the pentafluorosulfanyl (SF5) group is emerging as a compelling substituent, often dubbed a "super-trifluoromethyl group," due to its unique electronic and steric properties.[1] This guide provides an objective comparison of the SF5 group's impact on two critical drug-like properties—lipophilicity and permeability—supported by available experimental data.
Data Presentation: A Comparative Analysis
The introduction of an SF5 group generally leads to a significant increase in lipophilicity, a key factor influencing a compound's ability to cross biological membranes. The following table summarizes experimental data comparing the lipophilicity of SF5-containing compounds with their non-fluorinated or trifluoromethyl (CF3) analogs.
| Compound Series | Base Compound (R=H) | R = CF3 | R = SF5 | R = other | Lipophilicity Metric (logP) | Reference |
| 2-Substituted Indole | 2.14 | 3.5 | 3.8 | - | 2.14, 3.5, 3.8 | [2] |
| Meta-Diamide Insecticide | - | - | 4.49 | Broflanilide (heptafluoroisopropyl analog) = 4.5 | 4.49, 4.5 | [3] |
Note: Higher logP values indicate greater lipophilicity.
While direct comparative experimental data on the permeability of SF5-containing compounds remains limited in publicly accessible literature, the significant increase in lipophilicity strongly suggests a corresponding enhancement in passive membrane permeability.[4] It is generally accepted that higher lipophilicity can lead to improved passage through the lipid bilayers of cell membranes, a critical step for oral drug absorption.[5]
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies for determining lipophilicity and permeability. Understanding these protocols is crucial for interpreting the data and designing further experiments.
Lipophilicity Determination (logP/logD)
A widely accepted method for experimentally determining lipophilicity is the shake-flask method .[6]
-
Preparation: A solution of the test compound is prepared in a biphasic system, typically n-octanol (representing a lipid environment) and a buffered aqueous solution (pH 7.4, mimicking physiological pH).
-
Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The n-octanol and aqueous layers are separated, usually by centrifugation.
-
Quantification: The concentration of the compound in each phase is accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in n-octanol to its concentration in the aqueous buffer. The logarithm of this value is reported as logP. For ionizable compounds, the distribution coefficient (logD) is measured at a specific pH.
Permeability Assessment
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across a lipid membrane.[7][8]
-
Membrane Preparation: A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate is placed on top of an acceptor plate containing a buffer solution. The test compound, dissolved in a suitable buffer, is added to the donor wells of the filter plate.
-
Incubation: The plate assembly is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined using an analytical method like LC-MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated based on the flux of the compound across the membrane.
2. Caco-2 Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal absorption as it accounts for both passive diffusion and active transport mechanisms.[9][10]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a transwell insert and cultured for approximately 21 days. During this time, they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or the passage of a low-permeability marker like Lucifer yellow.
-
Transport Experiment: The test compound is added to the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood) side of the monolayer.
-
Sampling: At specific time points, samples are taken from the opposite compartment to determine the amount of compound that has traversed the cell monolayer.
-
Permeability and Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both directions (AP to BL and BL to AP). The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) is then determined to assess if the compound is a substrate for efflux transporters.
Visualizing the Workflow in Drug Discovery
The assessment of lipophilicity and permeability is an integral part of the drug discovery and development pipeline. The following diagram illustrates a typical workflow for evaluating these properties.
References
- 1. Novel SF5- and CF3-containing organyls [opus.constructor.university]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ortho-, Meta-, and Para-Pentafluorosulfanyl (SF₅) Substituted Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in medicinal chemistry and materials science. Often dubbed a "super-trifluoromethyl group," the SF₅ substituent possesses a unique combination of properties, including high electronegativity, thermal stability, and lipophilicity, which can profoundly influence a molecule's biological activity and material characteristics.[1] This guide provides a comparative study of ortho-, meta-, and para-SF₅ substituted benzoic acids, offering a detailed analysis of their acidic and spectroscopic properties, supported by experimental data and protocols.
Acidity and Electronic Effects: A Quantitative Comparison
The Hammett equation, log(K/K₀) = σρ, relates the dissociation constant (K) of a substituted benzoic acid to that of benzoic acid (K₀) through the substituent constant (σ) and the reaction constant (ρ). For the ionization of benzoic acids in water at 25°C, ρ is equal to 1.
Table 1: Comparison of Acidity and Hammett Constants
| Isomer | Hammett Constant (σ) | Estimated pKa | Relative Acidity Trend |
| ortho-SF₅ Benzoic Acid | - | Strongest | Due to the "ortho effect," which involves a combination of steric and electronic factors, the ortho isomer is predicted to be the most acidic. |
| meta-SF₅ Benzoic Acid | σₘ = +0.61 | ~3.59 | Intermediate |
| para-SF₅ Benzoic Acid | σₚ = +0.68 | ~3.52 | Strong |
| Benzoic Acid (Reference) | 0 | 4.20 | Weakest |
Note: The estimated pKa values for the meta and para isomers are calculated using the Hammett equation and the pKa of benzoic acid (4.20) as a reference.
The strong electron-withdrawing nature of the SF₅ group, indicated by its positive Hammett constants, stabilizes the carboxylate anion, thereby increasing the acidity of the benzoic acid compared to the unsubstituted parent molecule. The para isomer is slightly more acidic than the meta isomer due to the additional resonance-based electron withdrawal from the para position. The ortho isomer is anticipated to be the most acidic due to the pronounced inductive effect and potential steric interactions that force the carboxylic acid group out of the plane of the benzene ring, which can influence its resonance stabilization.
Spectroscopic Properties
The substitution pattern of the SF₅ group also leads to distinct features in the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of these benzoic acid isomers.
Table 2: Key Spectroscopic Data
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | IR (cm⁻¹) |
| ortho-SF₅ Benzoic Acid | Aromatic protons will show complex splitting patterns. The proton ortho to the SF₅ group will be significantly downfield. | The carbon attached to the SF₅ group (C-SF₅) will appear as a quintet. Aromatic carbons will show characteristic shifts and couplings to fluorine. | Two signals are expected: a quintet for the axial fluorine and a doublet for the four equatorial fluorines. | C=O stretch (~1700-1720), O-H stretch (broad, ~2500-3300), S-F stretches. |
| meta-SF₅ Benzoic Acid | Aromatic protons will exhibit distinct splitting patterns characteristic of a 1,3-disubstituted benzene ring. | Similar to the ortho isomer, C-SF₅ will be a quintet. The chemical shifts of the aromatic carbons will differ based on their position relative to the substituents. | Similar to the ortho isomer, a quintet and a doublet are expected for the SF₅ group. | C=O stretch (~1700-1720), O-H stretch (broad, ~2500-3300), S-F stretches. |
| para-SF₅ Benzoic Acid | Aromatic protons will show a simpler AA'BB' splitting pattern typical of a 1,4-disubstituted benzene ring. | C-SF₅ will appear as a quintet. Due to symmetry, fewer signals for the aromatic carbons are expected compared to the ortho and meta isomers. | A quintet and a doublet are expected for the SF₅ group. | C=O stretch (~1700-1720), O-H stretch (broad, ~2500-3300), S-F stretches. |
| Benzoic Acid (Reference) | Aromatic protons appear in the range of 7.4-8.1 ppm. The carboxylic acid proton is a broad singlet around 12-13 ppm.[2][3] | The carboxylic carbon is around 172 ppm. Aromatic carbons are in the 128-134 ppm range.[4][5] | Not applicable. | C=O stretch (~1680-1710), O-H stretch (broad, ~2500-3300). |
Experimental Protocols
Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of an acid.[6]
Methodology:
-
Sample Preparation: A standard solution of the SF₅-substituted benzoic acid (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at half the volume of the equivalence point).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the SF₅-substituted benzoic acid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard.
-
Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. The coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The frequencies of the characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing Relationships and Workflows
Substituent Position and Acidity
The following diagram illustrates the influence of the SF₅ group's position on the acidity of the benzoic acid.
Caption: Influence of SF₅ substituent position on benzoic acid acidity.
Experimental Workflow for Characterization
The diagram below outlines a typical experimental workflow for the synthesis and characterization of SF₅-substituted benzoic acids.
Caption: General workflow for synthesis and analysis of SF₅-benzoic acids.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. scispace.com [scispace.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
A Comparative Guide to DFT and Computational Studies of N-(pentafluorosulfanyl)benzyl Amides and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules is a rapidly growing area of interest in medicinal chemistry and materials science. Known for its strong electron-withdrawing nature, high thermal stability, and significant lipophilicity, the SF₅ group can dramatically alter the physicochemical properties of a parent compound. This guide provides a comparative overview of the expected outcomes and methodologies for density functional theory (DFT) and computational studies on N-(pentafluorosulfanyl)benzyl amides, benchmarked against other substituted benzyl amides. While direct computational studies on N-(pentafluorosulfanyl)benzyl amides are not yet prevalent in published literature, this guide synthesizes data from studies on analogous compounds to provide a predictive framework for researchers.
Comparative Data on Benzyl Amide Derivatives
Computational studies on substituted benzyl amides provide valuable data on molecular geometry and electronic properties. The tables below summarize typical calculated values for key structural parameters. It is anticipated that the strong electron-withdrawing and steric bulk of the SF₅ group would influence these parameters in N-(pentafluorosulfanyl)benzyl amides.
Table 1: Comparison of Calculated Amide Bond Lengths and Angles in Substituted N-Benzyl Amides
| Compound/Substituent | C=O Bond Length (Å) | C-N Bond Length (Å) | C-N-C Bond Angle (°) | Method/Basis Set |
| N-benzylacetamide (unsubstituted) | ~1.23 | ~1.36 | ~122 | B3LYP/6-31G* |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide | Not specified | Not specified | Not specified | B3LYP/6-311+G(d,p)[1] |
| N-benzyl-4-(4-chlorophenyl)-2-oxobutanamide | Not specified | Not specified | Not specified | B3LYP/6-311G++(d,p)[2] |
| N-(pentafluorosulfanyl)benzyl amide (Predicted) | Slightly longer than typical C=O | Slightly shorter due to electron withdrawal | Likely distorted due to steric hindrance | B3LYP/6-311+G(d,p) or similar |
Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Compound/Substituent | N-H Stretch | C=O Stretch |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide (Calculated) | 3642.71 | 1739.37[1] |
| N-(3,5-bis(trifluoromethyl)benzyl)stearamide (Experimental) | 3290.54 | 1647.48[1] |
| N-(pentafluorosulfanyl)benzyl amide (Predicted) | ~3400-3500 | ~1680-1720 (influenced by SF₅ position) |
Note: Calculated vibrational frequencies are often scaled to better match experimental values.
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and comparison of computational studies. Below are typical protocols employed in the DFT analysis of benzyl amide derivatives.
1. Geometry Optimization:
-
Method: Density Functional Theory (DFT) is the most common method. The B3LYP (Becke's three-parameter hybrid function with the nonlocal correlation of Lee–Yang–Parr) functional is widely used for its balance of accuracy and computational cost.[1][3]
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally employed to accurately describe the electronic distribution in these molecules.[1][3]
-
Software: Gaussian, NWChem, and other quantum chemistry packages are commonly used for these calculations.[1][4]
-
Procedure: The initial molecular structure is built and subjected to geometry optimization to find the lowest energy conformation (a stable structure on the potential energy surface).
2. Vibrational Frequency Analysis:
-
Procedure: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Scaling: Calculated frequencies are often systematically higher than experimental values and are typically multiplied by an empirical scaling factor (e.g., 0.96-0.98 for B3LYP) for better agreement with experimental spectra.
3. Electronic Property Analysis:
-
Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is useful for predicting intermolecular interactions.[1]
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization.
Visualizing the Computational Workflow
The following diagram illustrates a typical workflow for the computational study of a molecule like N-(pentafluorosulfanyl)benzyl amide.
Caption: Workflow for DFT studies of N-(pentafluorosulfanyl)benzyl amides.
Comparative Discussion
When comparing N-(pentafluorosulfanyl)benzyl amides to other benzyl amides, several key differences arising from the properties of the SF₅ group are anticipated:
-
Molecular Geometry: The steric bulk of the SF₅ group is expected to have a significant impact on the torsional angles between the benzyl ring and the amide plane, as well as on the overall conformation of the molecule. This can be more pronounced than with smaller substituents like halogens or even the trifluoromethyl group.
-
Electronic Properties: The SF₅ group is one of the most strongly electron-withdrawing groups known.[5] This will significantly lower the energy of the LUMO and likely the HOMO as well, leading to a modified HOMO-LUMO gap compared to less electron-deficient analogues. The MEP will show a pronounced positive potential on the atoms of the benzyl ring and a negative potential around the SF₅ group and the amide oxygen.
-
Reactivity: The strong electron-withdrawing nature of the SF₅ group will decrease the nucleophilicity of the amide nitrogen and potentially increase the acidity of the N-H proton. The benzyl ring itself will be deactivated towards electrophilic substitution.
References
- 1. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. When SF 5 outplays CF 3 : effects of pentafluorosulfanyl decorated scorpionates on copper - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04846E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
The Rise of the Pentafluorosulfanyl Group: A Comparative Guide to SF5-Substituted Drug Candidates in Biological Assays
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. Among the array of fluorine-containing motifs, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence as a "super-trifluoromethyl" bioisostere, valued for its unique physicochemical properties that can enhance the pharmacological profile of therapeutic compounds. This guide provides an objective comparison of the performance of SF5-substituted drug candidates against their non-substituted or otherwise halogenated counterparts, supported by experimental data and detailed methodologies.
The SF5 group's distinct characteristics, including its high electronegativity, metabolic stability, and lipophilicity, contribute to improved target affinity, enhanced cell permeability, and favorable pharmacokinetic properties.[1][2] This guide delves into specific examples of SF5-substituted compounds that have been rigorously evaluated in biological assays, offering a clear perspective on their potential advantages in drug discovery.
Performance Comparison of SF5-Substituted Drug Candidates
The introduction of an SF5 moiety has demonstrated significant improvements in the biological activity of various compound classes. Below are comparative data from studies on anticancer and antibacterial agents, showcasing the potency of SF5-substitution.
Anticancer Activity: Curcuminoid Derivatives
A synthetic curcuminoid, MePip-SF5, has been evaluated for its cytotoxic effects on melanoma cells and compared with its parent compound, curcumin. The results highlight a substantial increase in potency with the inclusion of the SF5 group.[3][4]
| Compound | Target Cell Line | IC50 (µM) | Fold Improvement |
| Curcumin | B16F10 Melanoma | 13.8 | - |
| MePip-SF5 | B16F10 Melanoma | 2.8 | ~5x |
Table 1: Comparison of the half-maximal inhibitory concentration (IC50) of MePip-SF5 and curcumin against B16F10 melanoma cells. The lower IC50 value for MePip-SF5 indicates significantly higher cytotoxic activity.[3]
Antibacterial Activity: Tetrahydroquinoline Derivatives
The antibacterial potency of the SF5-substituted tetrahydroquinoline, HSD1835, was assessed against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its performance was notably superior to analogs lacking the SF5 group.[5][6]
| Compound | Bacterial Strain | MIC (µg/mL) |
| HSD1835 (SF5-substituted) | MRSA USA300 | 2-4 |
| Analog without SF5 | MRSA USA300 | >16 |
| HSD1835 (SF5-substituted) | VRE faecalis | 2-4 |
| Analog without SF5 | VRE faecalis | >16 |
| HSD1835 (SF5-substituted) | VRE faecium | 2-4 |
| Analog without SF5 | VRE faecium | >16 |
Table 2: Comparison of the Minimum Inhibitory Concentration (MIC) of HSD1835 and its non-SF5 analog against multidrug-resistant bacteria. The lower MIC values for HSD1835 demonstrate its enhanced antibacterial efficacy.[5]
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methodologies for evaluating these compounds, the following diagrams illustrate a key signaling pathway targeted by an SF5-analog and a typical experimental workflow.
Caption: Inhibition of the de novo pyrimidine synthesis pathway by DHODH inhibitors like teriflunomide.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays mentioned in this guide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[7][8]
1. Materials:
-
SF5-substituted compound and control compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (MHA)
-
Sterile 96-well microtiter plates (for broth microdilution) or petri dishes (for agar dilution)
-
Spectrophotometer
-
Incubator (37°C)
2. Procedure (Broth Microdilution Method):
-
Compound Preparation: Prepare a stock solution of the SF5-compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
T-Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the proliferation of T-cells, a key process in the immune response.[10][11]
1. Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
SF5-substituted compound and control compounds
-
Cell proliferation dye (e.g., CFSE, CellTrace™ Violet)
-
T-cell stimulants (e.g., anti-CD3/CD28 antibodies, phytohemagglutinin)
-
Complete RPMI-1640 medium
-
Flow cytometer
2. Procedure (Dye Dilution Method):
-
Cell Staining: Resuspend PBMCs or T-cells in PBS and stain with the cell proliferation dye according to the manufacturer's instructions.
-
Cell Seeding: Seed the stained cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.
-
Compound Treatment: Add various concentrations of the SF5-compound to the wells. Include vehicle-treated and unstimulated controls.
-
Stimulation: Add the T-cell stimulant to the appropriate wells to induce proliferation.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. Proliferating cells will have reduced fluorescence intensity as the dye is distributed equally between daughter cells with each cell division. The percentage of proliferating cells in the presence of the compound is compared to the vehicle control to determine the inhibitory effect.
VEGFR2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis.[12][13]
1. Materials:
-
Recombinant human VEGFR2 kinase
-
SF5-substituted compound and control inhibitor (e.g., Semaxanib)
-
ATP and a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent
-
White, opaque 96-well plates
-
Luminometer
2. Procedure:
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, the VEGFR2 enzyme, and the substrate.
-
Compound Addition: Add serial dilutions of the SF5-compound or control inhibitor to the wells. Include a no-inhibitor control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP levels using a luminescent assay kit. The light output is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of VEGFR2 activity for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic activities of synthesized curcumin and 3,4-Difluorinated curcumin against HepG2, LU-1 and KB cancer cell lines | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. A New Synthetic Curcuminoid Displays Antitumor Activities in Metastasized Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. criver.com [criver.com]
- 11. viviabiotech.com [viviabiotech.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3-(Pentafluorosulfanyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 3-(Pentafluorosulfanyl)benzoic acid in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper environmental management.
Immediate Safety and Hazard Information
Key Hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.
-
Eye Irritation: Can cause serious eye irritation, potentially leading to damage.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
Operational Plan: Safe Handling Protocol
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][4]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the required protective gear.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are mandatory when handling the solid or solutions outside a fume hood.[3][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[5] Inspect gloves for any tears before use. |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect against skin contact.[5][7] |
| Respiratory Protection | If working outside a fume hood or if dust generation is likely, a properly fitted respirator may be necessary.[5] |
Experimental Workflow:
The following diagram outlines the standard operating procedure for handling this compound.
References
- 1. This compound CAS#: 833-96-5 [m.chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. safeti.com [safeti.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 7. chemicals.co.uk [chemicals.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
